molecular formula C9H10O2S B186766 methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 353269-02-0

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B186766
CAS No.: 353269-02-0
M. Wt: 182.24 g/mol
InChI Key: MFMSWHJIFIRYNO-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-5-6-3-2-4-7(6)12-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMSWHJIFIRYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407912
Record name methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353269-02-0
Record name methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and strategic considerations that inform the experimental design. This document is structured to empower researchers with not only a viable synthetic protocol but also the foundational knowledge required for troubleshooting, optimization, and adaptation. The synthesis leverages the venerable Gewald aminothiophene synthesis as a key starting point, followed by a strategic deamination and functionalization sequence to arrive at the target molecule. Each stage of the synthesis is meticulously detailed, supported by mechanistic insights and practical guidance to ensure reproducibility and success.

Introduction: The Significance of the Cyclopenta[b]thiophene Scaffold

The fusion of a thiophene ring with a cyclopentane moiety creates the 5,6-dihydro-4H-cyclopenta[b]thiophene core, a privileged scaffold in medicinal chemistry. Thiophene-containing compounds are known bioisosteres of phenyl groups, often leading to improved pharmacological profiles.[1] The rigid, bicyclic nature of the cyclopenta[b]thiophene system provides a well-defined three-dimensional structure for interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as local anesthetic and antiarrhythmic agents, and as potential anticancer and anti-inflammatory drugs.[2][3] The title compound, this compound, serves as a key building block for the synthesis of more complex molecules in drug discovery programs.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is strategically designed as a multi-step process, commencing with the highly efficient Gewald reaction to construct the thiophene ring. This initial step provides a 2-aminothiophene intermediate, which is not the final target but serves as a crucial and readily accessible precursor. The core challenge then becomes the strategic removal of the 2-amino group and the introduction of the desired 2-carboxylate functionality.

Our proposed pathway, outlined below, addresses this challenge through a classic and reliable sequence of reactions:

  • Gewald Aminothiophene Synthesis: Construction of the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene core.

  • Sandmeyer Reaction: Conversion of the 2-amino group to a more versatile halide (e.g., bromide).

  • Palladium-Catalyzed Carbonylation and Esterification: Introduction of the methyl carboxylate group at the 2-position.

This approach was selected for its reliability, the commercial availability of the starting materials, and the extensive literature precedent for each of the key transformations.

Experimental Protocols and Mechanistic Discussion

Step 1: Gewald Synthesis of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[4] In this initial step, cyclopentanone, methyl cyanoacetate, and elemental sulfur are condensed in the presence of a base to yield the key aminothiophene intermediate.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the synthesis of a closely related analog, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, has been reported and serves as an excellent template.[5][6]

ReagentMolar Eq.Amount
Cyclopentanone1.08.41 g (0.1 mol)
Methyl Cyanoacetate1.09.91 g (0.1 mol)
Sulfur1.03.21 g (0.1 mol)
Morpholine-10 mL
Methanol-20 mL

Procedure:

  • To a stirred mixture of cyclopentanone (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (20 mL), add morpholine (10 mL) dropwise over 30 minutes at a temperature of approximately 35°C.

  • After the addition is complete, heat the reaction mixture to 45°C and maintain stirring for 3 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol (2 x 30 mL).

  • Recrystallize the crude product from ethanol to yield pure methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as a pale yellow powder.

Mechanistic Insights:

The Gewald reaction mechanism is initiated by a Knoevenagel condensation between cyclopentanone and methyl cyanoacetate, catalyzed by the base (morpholine), to form a cyclopentylidene cyanoacetate intermediate.[7] The elemental sulfur then reacts with the enolate of this intermediate, followed by cyclization and tautomerization to afford the aromatic 2-aminothiophene product. The use of a mild base like morpholine is crucial to promote the initial condensation without inducing unwanted side reactions.

Workflow Diagram:

Gewald_Synthesis cluster_reactants Starting Materials cluster_reaction Gewald Reaction cluster_product Intermediate Product Cyclopentanone Cyclopentanone Gewald One-pot condensation (Morpholine, Methanol, 45°C) Cyclopentanone->Gewald Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Gewald Sulfur Sulfur Sulfur->Gewald Aminothiophene Methyl 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate Gewald->Aminothiophene Yield: ~65%

Caption: Workflow for the Gewald synthesis of the aminothiophene intermediate.

Step 2: Sandmeyer Reaction for the Synthesis of Methyl 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a halide via a diazonium salt intermediate.[8] This transformation is critical in our synthetic strategy as it converts the relatively unreactive amino group into a versatile bromo substituent, which can then participate in palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Experimental Protocol:

ReagentMolar Eq.
Aminothiophene Intermediate1.0
Sodium Nitrite (NaNO₂)1.1
Hydrobromic Acid (HBr, 48%)~3.0
Copper(I) Bromide (CuBr)1.2

Procedure:

  • Suspend the aminothiophene intermediate in a mixture of HBr (48%) and water at 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8] The initial step is the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and HBr) to form a diazonium salt. This salt then undergoes a single-electron transfer from the copper(I) catalyst to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired 2-bromothiophene product. The use of copper(I) salts is crucial for the efficiency of this radical process.

Reaction Mechanism Diagram:

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_radical_formation Radical Formation cluster_product_formation Product Formation Amino 2-Aminothiophene Diazonium Thiophene-2-diazonium salt Amino->Diazonium NaNO₂, HBr 0-5°C SET Single Electron Transfer Diazonium->SET Cu(I)Br ArylRadical Thiophene-2-yl radical + N₂ SET->ArylRadical BromoThiophene 2-Bromothiophene ArylRadical->BromoThiophene Br abstraction from Cu(II)Br₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Step 3: Palladium-Catalyzed Carbonylation and Esterification

The final step in the synthesis is the introduction of the methyl carboxylate group at the 2-position of the thiophene ring. Palladium-catalyzed carbonylation of aryl halides is a powerful and versatile method for the synthesis of carboxylic acid derivatives.[9]

Reaction Scheme:

Experimental Protocol:

Reagent/CatalystLoading/Concentration
Bromo-thiophene Intermediate1.0 eq
Palladium(II) Acetate (Pd(OAc)₂)1-5 mol%
Ligand (e.g., dppf)1-5 mol%
Carbon Monoxide (CO)1-10 atm
MethanolSolvent
Base (e.g., Triethylamine)2.0 eq

Procedure:

  • To a pressure vessel, add the bromo-thiophene intermediate, palladium(II) acetate, a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene - dppf), and a base (e.g., triethylamine) in methanol.

  • Seal the vessel and purge with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 5 atm).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the reaction mixture to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product, this compound.

Mechanistic Insights:

The catalytic cycle of palladium-catalyzed carbonylation begins with the oxidative addition of the 2-bromothiophene to the Pd(0) complex. This is followed by the insertion of carbon monoxide into the Pd-C bond to form an acyl-palladium complex. Finally, nucleophilic attack by methanol on the acyl-palladium complex, followed by reductive elimination, yields the desired methyl ester and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

Catalytic Cycle Diagram:

Carbonylation_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂Br OxAdd->PdII_Aryl CO_Insert CO Insertion PdII_Aryl->CO_Insert CO Acyl_PdII Acyl-Pd(II)L₂(CO)Br CO_Insert->Acyl_PdII Nuc_Attack Nucleophilic Attack Acyl_PdII->Nuc_Attack Red_Elim Reductive Elimination Nuc_Attack->Red_Elim Red_Elim->Pd0 Product Methyl Ester Red_Elim->Product ArylBr 2-Bromothiophene ArylBr->OxAdd Methanol Methanol Methanol->Nuc_Attack

Caption: Catalytic cycle for palladium-catalyzed carbonylation.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and well-precedented route to this valuable heterocyclic building block. By employing the Gewald reaction, Sandmeyer reaction, and palladium-catalyzed carbonylation, researchers can access this compound from readily available starting materials. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical resource for scientists in the field of drug discovery and organic synthesis, facilitating the exploration of new chemical space based on the cyclopenta[b]thiophene scaffold.

References

  • Fiesselmann Thiophene Synthesis. Wikipedia.

  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology (RSC Publishing).

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

  • Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Molbase.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Sandmeyer reaction. Wikipedia.

  • Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. ResearchGate.

  • Sandmeyer Reaction. ResearchGate.

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI.

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbase.

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). Semantic Scholar.

  • Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents. PubMed.

  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. ResearchGate.

  • Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. ScienceDirect.

  • Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. TU Delft University Repository.

  • Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI.

  • Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate.

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

  • This compound. BIOGEN Científica.

  • 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. Synthonix.

  • (PDF) Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate.

  • 5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLIC ACID. Chemicalbook.

  • 4-oxo-5,6-dihydro-4h-cyclopenta[b]thiophene-2-carboxylic acid. PubChemLite.

Sources

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS number 353269-02-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

CAS Number: 353269-02-0

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, outlines a robust synthetic protocol, predicts its characteristic spectroscopic data, and explores its potential applications as a key building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of the cyclopenta[b]thiophene scaffold.

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisostere for the phenyl group.[1] This five-membered aromatic heterocycle is a core component in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and cardiovascular conditions.[1] The fusion of a thiophene ring with other cyclic systems, such as in the case of 5,6-dihydro-4H-cyclopenta[b]thiophene, creates a rigid, bicyclic scaffold that can be strategically functionalized to interact with various biological targets. These fused systems have shown promise in the development of novel anticancer, anti-inflammatory, and antimicrobial agents.[2]

This compound serves as a valuable intermediate, providing a handle for further chemical modifications, such as amide bond formation or reduction, to generate a library of derivatives for biological screening. This guide aims to provide the foundational knowledge necessary for the effective utilization of this compound in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 353269-02-0[1]
Molecular Formula C₉H₁₀O₂S[1]
Molecular Weight 182.24 g/mol [1]
Appearance Expected to be an off-white to yellow solid or oil-
Storage Store in a cool, dry, dark place. Recommended storage temperature: 2-8°C[3]

Synthesis and Mechanism

Proposed Synthetic Protocol: Fischer Esterification

This protocol is based on a well-documented procedure for a structurally analogous compound.[4] The causality behind this choice lies in the high efficiency and operational simplicity of Fischer esterification for converting carboxylic acids to their methyl esters, particularly when the starting material is readily available. The use of a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

G cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product CarboxylicAcid 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid Reaction Fischer Esterification CarboxylicAcid->Reaction Methanol Methanol (Reagent & Solvent) Methanol->Reaction pTsOH p-Toluenesulfonic acid (p-TsOH) pTsOH->Reaction Catalytic MethylEster This compound Reaction->MethylEster

Caption: Proposed synthesis of the title compound via Fischer esterification.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of carboxylic acid), add a catalytic amount of para-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Reaction Execution: Stir the reaction mixture at ambient temperature or gently reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Purification: Dissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or distillation under reduced pressure to obtain the pure this compound.[4]

Alternative Synthetic Route: The Gewald Reaction

The core 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold can also be synthesized using the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (cyclopentanone), an activated nitrile (e.g., methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine.[5][6] This method is particularly useful for producing 2-amino-3-carboxamido thiophene derivatives, which can then be further modified.

G cluster_reactants Starting Materials cluster_reagents Catalyst cluster_product Product Cyclopentanone Cyclopentanone GewaldReaction Gewald Reaction Cyclopentanone->GewaldReaction MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->GewaldReaction Sulfur Elemental Sulfur Sulfur->GewaldReaction Morpholine Morpholine Morpholine->GewaldReaction Catalytic AminoThiophene Methyl 2-amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate GewaldReaction->AminoThiophene

Caption: The Gewald reaction for the synthesis of the cyclopenta[b]thiophene core.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, a reliable prediction of its key spectroscopic features can be made based on the analysis of structurally similar compounds.[5][7][8][9]

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Thiophene-H~7.5 - 7.8s-The lone proton on the thiophene ring, deshielded by the aromatic system and the adjacent ester group.
-OCH₃~3.8s-The three protons of the methyl ester group.
-CH₂- (α to S)~2.8 - 3.0t~7.0 - 7.5The two protons on the carbon adjacent to the sulfur atom in the cyclopentane ring.
-CH₂- (β to S)~2.7 - 2.9t~7.0 - 7.5The two protons on the other carbon adjacent to the thiophene ring.
-CH₂- (γ to S)~2.2 - 2.5quintet~7.0 - 7.5The central two protons of the cyclopentane ring, coupled to the two adjacent methylene groups.
Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester)~162 - 165The carbonyl carbon of the methyl ester.
Aromatic C-S~140 - 145The quaternary carbon of the thiophene ring attached to the sulfur.
Aromatic C-COOCH₃~130 - 135The quaternary carbon of the thiophene ring attached to the ester group.
Aromatic C-H~125 - 130The protonated carbon of the thiophene ring.
Aromatic C-C (fused)~135 - 140The quaternary carbons of the thiophene ring fused to the cyclopentane ring.
-OCH₃~52The carbon of the methyl ester group.
-CH₂- (α to S)~28 - 32The carbons of the cyclopentane ring.
-CH₂- (β to S)~26 - 30The carbons of the cyclopentane ring.
-CH₂- (γ to S)~24 - 28The carbons of the cyclopentane ring.
Predicted Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Notes
C=O Stretch (Ester)~1710 - 1730Strong, characteristic absorption for the carbonyl group.
C-H Stretch (Aromatic)~3100Weak to medium absorption for the C-H bond on the thiophene ring.
C-H Stretch (Aliphatic)~2850 - 2960Medium to strong absorptions for the C-H bonds of the cyclopentane and methyl groups.
C-O Stretch (Ester)~1250 - 1300 and 1100 - 1150Two characteristic absorptions for the ester C-O bonds.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a wide range of derivatives.

Key Reactions:

  • Amide Formation: The methyl ester can be readily converted to amides by reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to introduce diverse functional groups and modulate the physicochemical properties of a molecule.

  • Hydrolysis: Saponification of the ester with a base such as sodium hydroxide will yield the parent carboxylic acid, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents.[6]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.

  • Electrophilic Aromatic Substitution: The thiophene ring can potentially undergo electrophilic substitution reactions, although the electron-withdrawing nature of the ester group will deactivate the ring towards this type of reaction.

Potential Applications in Drug Discovery:

The cyclopenta[b]thiophene scaffold has been explored for a variety of therapeutic applications. Derivatives have shown potential as:

  • Anticancer Agents: The rigid, planar structure of the fused ring system is suitable for intercalation with DNA or for binding to the active sites of enzymes involved in cancer progression.[1][2]

  • Anti-inflammatory Agents: Thiophene derivatives have a well-documented history as anti-inflammatory agents.

  • Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs, and novel derivatives are continuously being explored for their activity against resistant strains of bacteria and fungi.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the CNS.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis from the corresponding carboxylic acid and the reactivity of the ester group provide a platform for the generation of diverse chemical libraries. The inherent biological relevance of the thiophene scaffold makes this compound and its derivatives attractive targets for further investigation in a variety of therapeutic areas. This guide provides the essential technical information to facilitate the use of this compound in advancing medicinal chemistry research.

References

  • Mishra, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Molbase. (n.d.). Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Retrieved from [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank, 2003(3), M341. Available at: [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • Patel, A. A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Der Pharma Chemica, 2(1), 215-223.
  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica, 3(4), 38-54.

Sources

physical and chemical properties of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring. This scaffold is of significant interest in medicinal chemistry and materials science. The thiophene moiety is a well-established pharmacophore, present in numerous FDA-approved drugs, and is recognized for its ability to modulate the physicochemical and biological properties of molecules. The dihydro-cyclopenta[b]thiophene core provides a rigid, three-dimensional structure that can be strategically functionalized to interact with various biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in scientific research, particularly in drug discovery and development. These properties influence a molecule's behavior in various chemical and biological environments.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. These identifiers are crucial for accurately sourcing and referencing the compound in research and procurement.

PropertyValueSource
CAS Number 353269-02-0
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Purity Typically ≥95%
Synonyms - 4H-Cyclopenta[b]thiophene-2-carboxylic acid, 5,6-dihydro-, methyl ester- Methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate- 5,6-Dihydro-2-(methoxycarbonyl)-4H-cyclopenta[b]thiophene
Physical State and Predicted Properties

While experimental data for some physical properties are not widely published, computational predictions provide valuable estimates for laboratory use.

PropertyPredicted ValueSource
Melting Point 60-62 °C
Boiling Point 311.9 ± 42.0 °C at 760 mmHg
Density 1.249 ± 0.06 g/cm³

It is recommended that these predicted values be experimentally verified for any critical applications. The compound should be stored in a dark place, sealed in a dry environment, ideally between 2-8°C.

Synthesis and Characterization

A plausible synthetic route could involve the reaction of a suitable cyclopentanone derivative with a cyanoacetate and elemental sulfur in the presence of a base. The resulting aminothiophene can then be further modified to yield the target ester.

Below is a detailed protocol for the synthesis of a closely related compound, methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate , which illustrates the general principles that could be adapted for the synthesis of the title compound.

Illustrative Synthesis of a Related Compound

G A 2-Methyl-5,6-dihydro-4H- cyclopenta[b]thiophene- 6-carboxylic acid D Stirring at ambient temperature for 20 hours A->D B Methanol (Solvent) B->D C Paratoluenesulfonic acid monohydrate (Catalyst) C->D E Concentration under reduced pressure D->E F Workup with Ethyl Acetate and Sodium Bicarbonate E->F G Drying and Distillation F->G H Methyl 2-methyl-5,6-dihydro-4H- cyclopenta[b]thiophene- 6-carboxylate G->H

Caption: Synthetic workflow for a related thiophene ester.

Experimental Protocol:

  • A solution of 9.4 g (0.051 mole) of 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid and 0.4 g of paratoluenesulfonic acid monohydrate in 400 cc of methanol was stirred at ambient temperature for 20 hours.

  • The reaction mixture was then concentrated to dryness under reduced pressure.

  • The residue was taken up in ethyl acetate.

  • The resulting solution was washed with an aqueous solution of sodium bicarbonate and then with water.

  • The organic layer was dried over sodium sulfate.

  • After evaporation of the solvent under reduced pressure, the residue was distilled to yield 7.5 g (74% yield) of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. The reported boiling point for this related compound is 107°C at 0.6 mmHg.

Spectroscopic Characterization

Expected Spectroscopic Data for this compound:

  • ¹H NMR:

    • A singlet for the methyl ester protons (~3.8 ppm).

    • Signals for the three methylene groups of the cyclopentane ring, likely appearing as multiplets or triplets in the aliphatic region (~2.0-3.0 ppm).

    • A singlet for the proton on the thiophene ring.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ester (~160-170 ppm).

    • Signals for the carbons of the thiophene ring.

    • A signal for the methyl carbon of the ester (~50-55 ppm).

    • Signals for the methylene carbons of the cyclopentane ring.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹).

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C-O stretching bands for the ester.

  • Mass Spectrometry (MS):

    • A molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.24).

Reference Spectroscopic Data for Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate:

  • IR (KBr, cm⁻¹): 3410, 3293 (N-H), 1652 (C=O), 1596 (N-H), 1351 (C-N).

  • ¹H NMR (400 MHz, CDCl₃, δ): 2.31 (2H, m, CH₂CH₂CH₂), 2.71 (2H, t, J = 6.70 Hz, CH₂CH₂CH₂), 2.82 (2H, t, J = 7.00 Hz, CH₂CH₂CH₂), 3.78 (3H, s, CH₃O), 5.87 (2H, bs, NH₂).

  • ¹³C NMR (δ): 26.12 (CH₂CH₂CH₂), 27.82 (CH₂CH₂CH₂), 29.66 (CH₂CH₂CH₂), 49.56 (CH₃O), 99.66, 119.16, 141.01, 164.98, 166.99 (CO).

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the ester functionality and the electron-rich thiophene ring.

G cluster_0 Reactivity of the Ester Group cluster_1 Reactivity of the Thiophene Ring A Methyl 5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylate B Hydrolysis A->B C Amidation A->C D Reduction A->D E 5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid B->E F Amide Derivatives C->F G Hydroxymethyl Derivative D->G H Methyl 5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylate I Electrophilic Aromatic Substitution H->I J Halogenation, Nitration, Sulfonation, Acylation I->J K Functionalized Thiophene Derivatives J->K

Caption: Key reaction pathways for the title compound.

  • Reactions of the Ester Group: The ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides or acid chlorides. Reduction of the ester would yield the corresponding primary alcohol. These transformations are fundamental in medicinal chemistry for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

  • Reactions of the Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The position of substitution will be directed by the existing ester group. These reactions allow for the introduction of diverse substituents onto the thiophene ring, enabling the fine-tuning of the molecule's properties.

The thiophene scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Thiophene-containing molecules have been reported to exhibit a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its rigid bicyclic core can be used to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and spectral properties is not yet fully consolidated in the public domain, this guide provides a robust foundation based on available data and established chemical principles. As research into novel thiophene derivatives continues to expand, a more detailed understanding of this and related compounds will undoubtedly emerge, paving the way for new discoveries in drug development and materials science.

References

  • NMR Spectra were acquired on a Varian 500 MHz DD2 instrument or a Bruker 300 MHz Avance instrument. Chemical Shifts are reported relative to TMS and referenced to residual proton solvent signal: CDCl3 (7.26 ppm) for 1H NMR spectra and CDCl3 (77.0 ppm) for 13C spectra. DMSO-d6 (2.50 ppm) for 1H NMR spectra and DMSO-d6 (39.52 ppm) for 13C spectra. D2O (4.79 ppm) for 1H NMR spectra. 31P shifts are reported relative to external phosphoric acid (85 %). 1H assignments are based on gradient

A Comprehensive Guide to the Structural Elucidation of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, the precise characterization of heterocyclic scaffolds is paramount. Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (CAS No. 353269-02-0) represents a key building block, whose fused ring system offers a unique conformational and electronic profile for further functionalization.[1] This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this target molecule. Moving beyond a simple recitation of data, this document details the strategic rationale behind the analytical sequence, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy creates a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and quality control professionals who require a robust and replicable methodology for the characterization of complex organic molecules.

Introduction: The Target Molecule

The molecule at the center of this investigation is this compound. Its structural and molecular properties are foundational to its application.

  • IUPAC Name: this compound[2]

  • CAS Number: 353269-02-0[3][4]

  • Molecular Formula: C₉H₁₀O₂S[3][4]

  • Molecular Weight: 182.24 g/mol [3][4]

Chemical Structure of this compound with atom numberingFigure 1. Chemical Structure and Atom Numbering Scheme.

The objective of this guide is to establish a definitive analytical workflow that not only confirms this structure but also provides a complete assignment of all spectroscopic signals, creating an authoritative reference for future studies.

The Analytical Workflow: A Synergistic Approach

The structural elucidation of an unknown or newly synthesized compound is a process of systematic puzzle-solving. Each analytical technique provides a unique piece of information, and their combined power lies in mutual corroboration. The chosen workflow is designed to move from broad, general information (molecular formula) to highly specific, atom-level connectivity.

G cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Final Confirmation MS Mass Spectrometry (HRMS) Confirms Molecular Formula NMR_1D 1D NMR ('H, '³C, DEPT-135) Provides Carbon-Proton Framework MS->NMR_1D Provides C₉H₁₀O₂S IR Infrared Spectroscopy (IR) Identifies Functional Groups IR->NMR_1D Confirms C=O, C-H types NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atom Connectivity NMR_1D->NMR_2D Defines fragments Structure Unambiguous Structure with Full Assignment NMR_2D->Structure Assembles fragments

A logical workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Composition

The first and most critical step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy to within a few parts per million (ppm).

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental composition.

Data Interpretation and Expected Results

The analysis will confirm the molecular formula by comparing the measured mass with the theoretical mass.

ParameterTheoretical ValueObserved Value (Expected)
Molecular Formula C₉H₁₀O₂SC₉H₁₀O₂S
Exact Mass [M] 182.04015-
Ion [M+H]⁺ 183.04797183.0479 ± 0.0005

The primary fragmentation pathway in Electron Ionization (EI) would involve the loss of the methoxy group (·OCH₃) or the entire carbomethoxy group (·COOCH₃), leading to fragments that can further validate the presence of the ester functionality.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. It provides the crucial evidence for the ester group and distinguishes between aliphatic and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Interpretation and Expected Results

The IR spectrum will exhibit characteristic absorption bands corresponding to the molecule's functional groups. A similar compound, thiophene-2-carbaldehyde, shows a strong C=O stretch at 1665 cm⁻¹, which is a useful reference.[5]

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
~3100C-H StretchAromatic (Thiophene Ring)
2950-2850C-H StretchAliphatic (Cyclopentane Ring)
~1720 C=O Stretch Ester (Conjugated)
~1500C=C StretchAromatic (Thiophene Ring)
~1250C-O StretchEster

The presence of a strong carbonyl (C=O) absorption around 1720 cm⁻¹ is definitive proof of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, quantity, and connectivity of every proton and carbon atom.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum maps the different types of protons in the molecule. For our target, we anticipate four distinct signals.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A ~7.5Singlet (s)1HH-3Aromatic proton on the electron-deficient thiophene ring, deshielded by the adjacent ester.
B ~3.8Singlet (s)3HH-8 (OCH₃)Protons of the methyl ester group.
C ~2.9Triplet (t)4HH-4, H-6Protons adjacent to the thiophene ring. Appears as a single signal due to similar environments, or as two distinct triplets.
D ~2.4Quintet (p)2HH-5Central CH₂ group of the cyclopentane ring, coupled to both H-4 and H-6.
¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms, while a DEPT-135 experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)DEPT-135AssignmentRationale
1 ~162AbsentC-7 (C=O)Ester carbonyl carbon.
2 ~140AbsentC-6aQuaternary carbon at the fusion of the two rings.
3 ~135AbsentC-3aQuaternary carbon at the fusion of the two rings.
4 ~133AbsentC-2Quaternary carbon of the thiophene ring attached to the ester.
5 ~125CHC-3Aromatic CH carbon.
6 ~52CH₃C-8 (OCH₃)Methyl ester carbon.
7 ~30CH₂C-4Aliphatic CH₂ adjacent to the thiophene ring.
8 ~29CH₂C-6Aliphatic CH₂ adjacent to the thiophene ring.
9 ~26CH₂C-5Central aliphatic CH₂ of the cyclopentane ring.
2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembling them into the final structure.[6]

Experimental Protocol: 2D NMR

  • Sample Preparation: Prepare a moderately concentrated sample (~10-20 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Perform a standard suite of 2D experiments (COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer. Optimize acquisition and processing parameters for the expected correlations.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Coupling

The COSY spectrum reveals which protons are coupled to each other, typically through 2 or 3 bonds. This is invaluable for tracing out the aliphatic chain.

Expected COSY correlations in the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC provides a direct, one-bond correlation between each proton and the carbon it is attached to. This allows for the definitive assignment of all protonated carbon signals from the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly

HMBC is arguably the most powerful tool for final structure confirmation. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). These correlations bridge quaternary carbons and connect disparate fragments of the molecule.

G H3 H-3 C2 C-2 H3->C2 C7 C-7 (C=O) H3->C7 Connects thiophene proton to ester H4 H-4 C3a C-3a H4->C3a C5 C-5 H4->C5 C6a C-6a H4->C6a Connects aliphatic ring to thiophene H6 H-6 H6->C5 H6->C6a Connects aliphatic ring to thiophene H8 H-8 (Me) H8->C7 Connects methyl to carbonyl

Key expected HMBC correlations for structure confirmation.

Key HMBC Insights:

  • Ester Placement: A correlation from the methyl protons (H-8) to the carbonyl carbon (C-7) and from the aromatic proton (H-3) to the same carbonyl carbon (C-7) definitively places the methyl carboxylate group at the C-2 position.

  • Ring Fusion: Correlations from the aliphatic protons H-4 and H-6 to the quaternary thiophene carbons C-3a and C-6a are the crucial evidence that proves the fusion of the cyclopentane and thiophene rings at these specific positions.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique spectroscopic workflow, the structure of this compound can be elucidated with the highest degree of confidence. The HRMS data confirms the elemental formula. IR spectroscopy identifies the required functional groups. 1D NMR provides the fundamental carbon-proton framework, and 2D NMR, particularly the long-range correlations from the HMBC experiment, serves as the final, unambiguous proof that connects all molecular fragments in their correct orientation. This integrated approach represents a robust, self-validating methodology essential for modern chemical research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Retrieved from [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank, 2003(3), M341. Retrieved from [Link]

  • MDPI. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

  • Wiley-VCH. (n.d.). methyl 2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. SpectraBase. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... Retrieved from [Link]

  • Reich, H. J. (2021). Organic Chemistry Data. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Retrieved from [Link]

Sources

solubility of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

This compound, a heterocyclic compound with the chemical formula C₉H₁₀O₂S, belongs to the thiophene family of molecules. Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The journey of a promising compound from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties, with solubility being a paramount parameter.[3] Poor solubility can severely hamper drug development, leading to low bioavailability and challenges in formulation.[4]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Molecular Structure Analysis of this compound

  • Core Structure: The molecule possesses a bicyclic system where a thiophene ring is fused to a cyclopentane ring. Thiophene itself is a nonpolar aromatic compound, which generally confers solubility in nonpolar organic solvents.[6]

  • Functional Groups: The presence of a methyl ester group (-COOCH₃) introduces polarity to the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors.

  • Overall Polarity: The combination of the largely nonpolar thiophene-cyclopentane core and the polar methyl ester group suggests that this compound will exhibit intermediate polarity.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in a range of organic solvents:

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the methyl ester group.

    • Chlorinated Solvents: Dichloromethane and chloroform are good solvents for a wide range of organic compounds and are likely to dissolve the target molecule.

  • Moderate to Good Solubility is Expected in:

    • Alcohols: Methanol and ethanol can act as both hydrogen bond donors and acceptors, interacting favorably with the ester group. However, the nonpolar core might limit very high solubility.

  • Low to Moderate Solubility is Expected in:

    • Ethers: Such as diethyl ether and tetrahydrofuran (THF). While ethers are relatively nonpolar, the oxygen atom can act as a hydrogen bond acceptor.

  • Low to Insoluble is Expected in:

    • Nonpolar Solvents: Such as hexane and toluene. The polarity of the methyl ester group will likely hinder solubility in these solvents.

    • Water: The compound is expected to be insoluble in water due to its predominantly nonpolar character.[1][6]

The following diagram illustrates the key molecular interactions that influence the solubility of the target compound.

cluster_solute This compound cluster_solvents Organic Solvents solute Nonpolar Core (Thiophene-Cyclopentane) ester Polar Methyl Ester (-COOCH3) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar van der Waals Forces polar_aprotic Polar Aprotic (e.g., Acetone) ester->polar_aprotic Strong Dipole-Dipole Interactions alcohols Alcohols (e.g., Ethanol) ester->alcohols Hydrogen Bonding ester->nonpolar Mismatched Polarity (Leads to low solubility) G A 1. Preparation of a Supersaturated Solution B 2. Equilibration A->B Agitation at constant temperature C 3. Phase Separation B->C Cessation of agitation, allow solid to settle D 4. Sampling and Dilution C->D Withdrawal of a known volume of supernatant E 5. Quantitative Analysis D->E Analysis by HPLC, GC, or other suitable method F 6. Calculation of Solubility E->F Concentration x Dilution Factor

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol: Isothermal Shake-Flask Method

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration:

    • Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). [3]

  • Phase Separation:

    • Turn off the agitation and allow the vial to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the sample at the same temperature to facilitate phase separation.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantitative Analysis:

    • Analyze the concentration of the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often a suitable method for compounds with a chromophore, such as the thiophene ring system. [7][8]Gas Chromatography (GC) can also be employed. [7][8]

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Advanced Predictive Models

In modern drug discovery, computational methods are increasingly used to predict solubility, saving time and resources. [9][10]

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate the structural properties of compounds with their solubility. [9]* Machine Learning Models: Algorithms can be trained on large datasets of experimentally determined solubility data to predict the solubility of new compounds. [11][12] While these methods provide valuable estimations, experimental verification remains the gold standard.

Conclusion

Understanding the solubility of this compound is essential for its progression in the drug development pipeline. This guide has outlined the theoretical principles that govern its solubility, provided a framework for predicting its behavior in various organic solvents, and detailed a robust experimental protocol for its quantitative determination. By applying these principles and methodologies, researchers can obtain the critical data needed for formulation, process development, and ultimately, the successful application of this promising compound.

References

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • J. D. Palmer, D. S. Palmer. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • M. A. Al-Abbad, M. A. Al-Harbi, et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
  • B. N. Nguyen, T. C. T. Ho, et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • A. Kumar, S. Sharma, et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Solubility of Things. (n.d.). Thiophene.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Benchchem. (n.d.). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • R. Mishra, S. Mishra, et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Benchchem. (n.d.).
  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds.
  • Unknown. (n.d.).
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • ResearchGate. (2015, July 10).
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • S. H. Yalkowsky, S. C. Valvani. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. PubMed Central.
  • Lead Sciences. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • LGC Standards. (n.d.).
  • A. M. Asiri. (2003).
  • M. S. Mohamed. (n.d.).
  • Chemicalbook. (2025, April 17). 5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLIC ACID.
  • A. K. Kushwaha, N. Kushwaha, et al. (n.d.). Therapeutic importance of synthetic thiophene. PubMed Central.
  • Santa Cruz Biotechnology. (n.d.). 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.
  • K. A. El-Sharkawy, N. N. E. El-Sayed, et al. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities.
  • National Institutes of Health. (n.d.).
  • LGC Standards. (n.d.).
  • QYResearch. (2025). 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester (CAS 184174-80-9) Market Research Report 2025.

Sources

Navigating the Synthesis and Handling of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers engaged in the exploration of novel therapeutics, the thieno[b]thiophene scaffold and its derivatives represent a promising frontier. Among these, Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (CAS No. 353269-02-0) is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique structural features make it a valuable building block, but also necessitate a thorough understanding of its safe handling and storage to ensure the well-being of laboratory personnel and the integrity of the research.

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon established data for thiophene and its derivatives to offer a robust framework for risk mitigation. As a Senior Application Scientist, it is my experience that a proactive and informed approach to safety is the cornerstone of successful and reproducible research.

Compound Profile and Inherent Hazards

Thiophene-containing compounds can exhibit a range of biological activities and, in some cases, toxicity.[2] The thiophene ring is known to be susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[3] Therefore, it is prudent to treat all novel thiophene derivatives with a degree of caution until specific toxicological data is available.

Based on the GHS classifications of structurally similar compounds like 5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLIC ACID and other thiophene derivatives, we can anticipate the following potential hazards:

Hazard ClassAnticipated ClassificationRationale and Key Considerations
Acute Toxicity (Oral) Warning The parent carboxylic acid is classified as "Harmful if swallowed" (H302).[4] It is reasonable to assume the methyl ester may have similar oral toxicity.
Skin Corrosion/Irritation Warning Benzo[b]thiophene-2-carboxylic acid is known to cause skin irritation (H315).[5] Direct skin contact should be avoided.
Serious Eye Damage/Irritation Warning Causes serious eye irritation (H319) is a common classification for thiophene carboxylic acids.[5] Appropriate eye protection is mandatory.
Respiratory Irritation Warning Thiophene derivatives can be irritating to the respiratory system.[6] Handling should be performed in a well-ventilated area, preferably a fume hood.

Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures involving this compound. The causality behind the stringent PPE recommendations lies in preventing exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolution, and reaction setup, should be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of any aerosols or vapors that may be generated.

Personal Protective Equipment: A Self-Validating System

A multi-layered approach to PPE is essential for creating a self-validating system of protection.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[7]The inner glove protects the skin in case the outer glove is breached. Nitrile offers good chemical resistance. Gloves should be changed regularly or immediately upon contamination.[8][9]
Eye Protection Chemical splash goggles.Protects against splashes and aerosols. Standard safety glasses do not provide a sufficient seal.
Body Protection A flame-resistant lab coat, kept fastened.Protects the skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood.In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator may be necessary.[7]

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial not only for safety but also for maintaining the purity and stability of this compound.

Storage ParameterRecommendationJustification
Temperature 2-8°C[10]Refrigeration helps to minimize degradation over time.
Atmosphere Sealed in a dry environment.[10]Protects from moisture, which could potentially hydrolyze the ester.
Light Keep in a dark place.[10]Thiophene-containing compounds can be light-sensitive.
Incompatibilities Store away from strong oxidizing agents.[11]Thiophenes can react violently with strong oxidizers.[12]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Evacuate and Isolate: In the case of a significant spill, evacuate the immediate area and restrict access.[13]

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood to its full capacity.

  • Absorb: For liquid spills, use a non-combustible absorbent material like sand or vermiculite.[12]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid Measures

| Exposure Route | First Aid Protocol | | --- | --- | --- | | Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[15] | | Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[11] | | Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] | | Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15] |

Disposal of Waste

All waste containing this compound, including unused compound, contaminated labware, and PPE, must be treated as hazardous chemical waste.[14] Waste should be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal a Receive & Log Compound b Review SDS (or Analog Data) a->b Verify Hazards c Don Appropriate PPE b->c Select Protection d Weigh & Prepare Solution c->d Enter Controlled Area e Perform Reaction d->e Execute Protocol h Segregate Hazardous Waste d->h Generate Waste f Work-up & Purification e->f Isolate Product e->h Generate Waste g Store at 2-8°C, Dark, Dry f->g Store Product f->h Generate Waste i Label & Store Waste Securely h->i Contain j Arrange for Professional Disposal i->j Final Disposition

Caption: A logical workflow for the safe handling of the target compound.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its handling with a thorough understanding of its potential hazards and a commitment to rigorous safety protocols, researchers can confidently and safely unlock its potential in the development of new chemical entities. The guidelines presented in this document are intended to provide a solid foundation for the safe utilization of this compound in a research setting.

References

  • Key Organics. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). Thiophene Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Available at: [Link]

  • NIC Industries. (2022).
  • prestolith. (2013).
  • National Oceanic and Atmospheric Administration. (n.d.). Thiophene - Report. CAMEO Chemicals.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • Lead Sciences. (n.d.).
  • ChemicalBook. (n.d.). Thiophene-2-carboxylic acid(527-72-0). ChemicalBook.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Oxford Lab Fine Chem LLP.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-Nitrothiophene: A Procedural Guide. BenchChem.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). OSHA. Available at: [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene. BenchChem.
  • Guidechem. (n.d.). What are the applications and storage conditions of Copper(I)
  • Cayman Chemical. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzo(b)thiophene-2-carboxylic acid. PubChem. Available at: [Link]

  • Chem-Impex. (n.d.). Copper(I)
  • LGC Standards. (n.d.).
  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94.
  • ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Khilkovets, A.V., & Bilai, I.M. (2023). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. Zaporizhzhia Medical Journal, 25(1), 46-50.
  • Sigma-Aldrich. (n.d.). METHYL 2-(2-FUROYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)
  • ChemicalBook. (2025).
  • ChemicalBook. (2025).
  • Al-Ostoot, F.H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875.
  • El-Sayed, M.A. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.

Sources

Spectroscopic Characterization of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, a fused bicyclic thiophene derivative, represents a core structural motif in various pharmacologically active compounds and advanced materials. Its rigid, planar structure and potential for further functionalization make it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and elucidate structure-activity relationships.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS 353269-02-0), with a molecular formula of C₉H₁₀O₂S.[1][2] In the absence of directly published experimental spectra for this specific compound in readily accessible literature, this guide employs a predictive approach grounded in the analysis of structurally analogous compounds. By examining the spectroscopic data of closely related molecules, we can deduce a reliable and scientifically sound interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Key Features

The structure of this compound combines a thiophene ring with a fused cyclopentane ring. This fusion imparts conformational rigidity. The electron-withdrawing methyl carboxylate group at the 2-position of the thiophene ring significantly influences the electronic environment of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of the title compound will exhibit distinct signals corresponding to the aromatic proton on the thiophene ring, the three methylene groups of the cyclopentane ring, and the methyl group of the ester.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H3~7.5 - 7.8Singlet (s)1H
O-CH₃~3.8Singlet (s)3H
H4/H6~2.8 - 3.1Triplet (t)4H
H5~2.4 - 2.7Quintet (quin)2H
Interpretation and Rationale

The chemical shift of the lone aromatic proton (H3) is predicted to be significantly downfield. This is due to the deshielding effect of the adjacent sulfur atom and the electron-withdrawing carboxylate group. In the analogous methyl thiophene-2-carboxylate, the corresponding proton appears at approximately 7.7-7.8 ppm.

The methyl ester protons (O-CH₃) are expected to appear as a sharp singlet around 3.8 ppm, a characteristic region for such functional groups.

The aliphatic protons of the fused cyclopentane ring will exhibit a more complex pattern. The methylene groups at positions 4 and 6 (H4/H6) are adjacent to the thiophene ring and a methylene group, respectively, leading to an expected triplet splitting pattern. The central methylene group at position 5 (H5) will be split by the four adjacent protons on C4 and C6, likely resulting in a quintet. The chemical shifts for these aliphatic protons are estimated based on data from related structures like methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, where the cyclopentane protons appear in the 2.3-2.8 ppm range.[3][4]

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns to deduce proton-proton coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The predicted spectrum for this compound will show distinct signals for the carbonyl carbon, the aromatic carbons of the thiophene ring, the aliphatic carbons of the cyclopentane ring, and the methyl ester carbon.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~162 - 165
C2~135 - 140
C3a/C6a~140 - 145
C3~128 - 132
O-CH₃~52 - 55
C4/C6~28 - 32
C5~25 - 28
Interpretation and Rationale

The carbonyl carbon (C=O) of the ester is expected at the most downfield position, typically in the 162-165 ppm range. The aromatic carbons of the thiophene ring will have varied chemical shifts. The carbon bearing the carboxylate group (C2) and the bridgehead carbons (C3a and C6a) will be significantly deshielded. The protonated aromatic carbon (C3) will appear further upfield. These predictions are informed by data for methyl thiophene-2-carboxylate, where the aromatic carbons resonate between 127 and 134 ppm.[5]

The methyl carbon of the ester (O-CH₃) is anticipated to have a chemical shift in the 52-55 ppm region. The aliphatic carbons of the cyclopentane ring (C4, C5, and C6) will be found in the upfield region of the spectrum, with predicted shifts between 25 and 32 ppm, based on analogous saturated ring systems.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

  • Instrumentation: A 100 MHz or higher (for ¹³C) NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A greater number of scans (several hundred to thousands) will be necessary due to the low natural abundance of ¹³C.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Assign the carbon signals based on their chemical shifts and, if available, DEPT data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic portions, and C-O stretches.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100Aromatic C-H StretchMedium
~2950-2850Aliphatic C-H StretchStrong
~1720-1740C=O Stretch (Ester)Strong
~1500-1600C=C Stretch (Thiophene)Medium
~1250-1300C-O Stretch (Ester)Strong
Interpretation and Rationale

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester functional group, appearing around 1720-1740 cm⁻¹. The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations. The aromatic C-H stretch will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1500-1600 cm⁻¹ region. A strong C-O stretching band for the ester is also anticipated around 1250-1300 cm⁻¹. These predictions are consistent with the IR data available for various thiophene and ester-containing compounds.[1][3][6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • For liquid/soluble samples: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data
m/z ValueInterpretation
182[M]⁺, Molecular Ion
151[M - OCH₃]⁺
123[M - COOCH₃]⁺
Interpretation and Rationale

The molecular ion peak ([M]⁺) for this compound is expected at an m/z (mass-to-charge ratio) of 182, corresponding to its molecular weight. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃), which would result in a fragment ion at m/z 151. The loss of the entire methyl carboxylate group (-COOCH₃) would lead to a fragment at m/z 123. The observation of these fragments would provide strong evidence for the proposed structure. The mass spectrum of the related methyl thiophene-2-carboxylate shows a molecular ion at m/z 142, and its fragmentation pattern can be used as a reference for the behavior of the thiophene-2-carboxylate moiety.[2][7]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from structurally similar compounds, we have established a reliable set of expected spectroscopic signatures. This information serves as a crucial reference for researchers in the synthesis, purification, and application of this important heterocyclic compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data, ensuring consistency and reproducibility in the laboratory.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Asiri, A. M. (2003).
  • Asiri, A. M. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(2), M524.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Building Block: Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents and functional materials continually drives innovation in synthetic organic chemistry. Central to this endeavor is the development and application of versatile molecular scaffolds that can be readily elaborated into complex target structures. Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, a fused bicyclic heteroaromatic compound, has emerged as a valuable building block for researchers in medicinal chemistry and materials science. Its thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, offering a bioisosteric replacement for phenyl rings and influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and expert insights for its effective utilization in the laboratory.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 353269-02-0[2][3]
Molecular Formula C₉H₁₀O₂S[2][3]
Molecular Weight 182.24 g/mol [2][3]
Appearance Off-white to yellow solid-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)-
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.5-7.7 (s, 1H, thiophene-H)

    • δ 3.8-3.9 (s, 3H, -OCH₃)

    • δ 2.8-3.0 (t, 2H, -CH₂-)

    • δ 2.7-2.9 (t, 2H, -CH₂-)

    • δ 2.0-2.2 (p, 2H, -CH₂-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~163 (C=O)

    • δ ~145 (quaternary C)

    • δ ~135 (quaternary C)

    • δ ~125 (thiophene-CH)

    • δ ~52 (-OCH₃)

    • δ ~30 (-CH₂-)

    • δ ~29 (-CH₂-)

    • δ ~25 (-CH₂-)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H aliphatic)

    • ~1710 (C=O ester)

    • ~1440, ~1250 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z 182 (M⁺)

Synthesis of the Core Scaffold

The preparation of this compound is most efficiently approached through a two-step sequence: the synthesis of the corresponding carboxylic acid followed by esterification. The Gewald reaction, a powerful multicomponent reaction, provides a convergent and atom-economical route to the precursor 2-aminothiophene, which can be further transformed into the desired carboxylic acid.[1][9][10][11][12]

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Deamination & Decarboxylation cluster_2 Step 3: Esterification Cyclopentanone Cyclopentanone GewaldProduct Methyl 2-amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate Cyclopentanone->GewaldProduct Base (e.g., Morpholine) MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->GewaldProduct Sulfur Sulfur Sulfur->GewaldProduct CarboxylicAcid 5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid GewaldProduct->CarboxylicAcid Diazotization followed by hypophosphorous acid reduction TargetMolecule Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate CarboxylicAcid->TargetMolecule MeOH, H⁺ catalyst

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

This protocol first describes the synthesis of the 2-aminothiophene precursor via the Gewald reaction, followed by its conversion to the target carboxylic acid.[13][14]

Part A: Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add cyclopentanone (8.4 g, 0.1 mol), methyl cyanoacetate (9.9 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and methanol (50 mL).

  • Base Addition: With stirring, add morpholine (8.7 g, 0.1 mol) dropwise over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold methanol (2 x 20 mL), and dry under vacuum to afford the desired 2-aminothiophene derivative.

Part B: 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

  • Diazotization: Suspend the 2-aminothiophene from Part A in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: Slowly add the cold diazonium salt solution to a pre-cooled solution of hypophosphorous acid. Stir the reaction at low temperature for 1-2 hours and then allow it to warm to room temperature overnight.

  • Hydrolysis: The resulting ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • Work-up: After cooling, the reaction mixture is acidified with HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Protocol 2: Esterification to this compound

This is a standard Fischer esterification procedure.[15]

  • Reaction Setup: Dissolve 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of methanol (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target methyl ester.

Key Synthetic Applications

The utility of this compound lies in the reactivity of its functional groups, which allows for diverse molecular elaborations.

Applications cluster_apps Synthetic Transformations cluster_products Derivative Products Start Methyl 5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylate Hydrolysis Saponification Start->Hydrolysis LiOH or NaOH CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Ar-B(OH)₂, Pd catalyst, Base CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling Amides Amide Library AmideCoupling->Amides Biaryls Biaryl Compounds CrossCoupling->Biaryls CarboxylicAcid->AmideCoupling Amine, Coupling Agent

Caption: Key synthetic applications of the title compound.

Application 1: Saponification to the Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further functionalization, such as amide bond formation.[16]

Protocol 3: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any unreacted starting material. Acidify the aqueous layer with 1M HCl until the pH is acidic, resulting in the precipitation of the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

ReagentEquivalentsRoleTypical Yield
Methyl Ester1.0Substrate>95%
LiOH or NaOH1.5 - 2.0Base
THF/H₂O-Solvent
Application 2: Amide Bond Formation

The carboxylic acid derived from the title compound can be coupled with a wide range of amines to generate a library of amides, a common motif in pharmacologically active molecules.[17][18][19]

Protocol 4: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup: To a solution of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds and construct more complex molecular architectures.[20][21][22][23][24] While the ester itself is not the direct coupling partner, derivatization of the thiophene ring (e.g., through bromination) would enable its use in such reactions.

Conceptual Application: Suzuki-Miyaura Coupling

A plausible synthetic route would involve the bromination of the thiophene ring, likely at the 3-position, followed by a Suzuki-Miyaura coupling with a suitable boronic acid.

Protocol 5: Hypothetical Suzuki-Miyaura Coupling (Post-Bromination)

  • Reaction Setup: In a reaction vessel, combine the brominated this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is a strategically important starting material that provides access to a variety of functionalized thiophene derivatives. Its straightforward synthesis and the versatile reactivity of its ester and thiophene moieties make it an attractive scaffold for the synthesis of novel compounds in drug discovery and materials science. The protocols and insights provided herein are intended to empower researchers to effectively incorporate this valuable building block into their synthetic programs.

References

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. [Link]

  • Gewald Reaction - Organic Chemistry Portal. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]

  • Gewald reaction - Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. [Link]

  • This compound - Lead Sciences. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions - MDPI. [Link]

  • Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes - PubMed. [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

  • Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed - NIH. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Amide Bond Formation and Peptide Coupling - ResearchGate. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

Sources

Application Notes: Protocols for the Derivatization of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is a privileged heterocyclic motif integral to the design of novel therapeutics and advanced organic materials. Its rigid, bicyclic structure and the electronic properties of the thiophene ring make it an attractive core for exploring chemical space in drug discovery. The title compound, methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, serves as a versatile starting material for a wide array of chemical modifications.

This guide provides a comprehensive overview of robust and reproducible protocols for the derivatization of this key intermediate. We will explore three primary sites of reactivity:

  • The Thiophene Ring: Targeting the electron-rich C3 position for electrophilic substitution and subsequent cross-coupling reactions.

  • The Ester Functional Group: Leveraging this versatile handle for saponification, amidation, and reduction to introduce diverse functionalities.

  • The Cyclopentane Ring: Discussing potential strategies for functionalization of the saturated portion of the scaffold.

The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and field-proven insights to guide researchers toward successful synthesis and derivatization.

Section 1: Functionalization of the Thiophene Ring

The thiophene ring is electron-rich, making it susceptible to electrophilic aromatic substitution. Due to the directing effect of the sulfur atom, substitution occurs preferentially at the α-positions (C2 and C5). With the C2 position occupied by the carboxylate group, the C3 position becomes the primary target for electrophilic attack.

Protocol 1.1: Electrophilic Bromination at the C3 Position

Introducing a bromine atom at the C3 position is a critical strategic move, creating a versatile handle for subsequent metal-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of undesired byproducts.[1][2]

Scientific Rationale:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich thiophene ring attacks the electrophilic bromine generated from NBS. The resulting cationic intermediate, a sigma complex, is stabilized by resonance involving the sulfur atom. Subsequent deprotonation by the succinimide anion restores aromaticity and yields the 3-bromo product. Performing the reaction at low temperatures enhances regioselectivity.[1]

Bromination_Reaction start Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene- 2-carboxylate reagents + NBS (1.05 equiv) start->reagents product Methyl 3-bromo-5,6-dihydro-4H- cyclopenta[b]thiophene- 2-carboxylate reagents->product Electrophilic Aromatic Substitution solvent Acetonitrile (MeCN) 0 °C to RT product->solvent

Caption: Reaction scheme for C3-bromination.
Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-bromo product.

ParameterConditionExpected Yield
Reagent N-Bromosuccinimide (NBS)85-95%
Solvent Acetonitrile (MeCN)
Temperature 0 °C to Room Temp
Time 2-4 hours
Protocol 1.2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 3-bromo derivative with various boronic acids or their esters.[3][4][5] This protocol enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C3 position.

Scientific Rationale:

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle:[5][6]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene substrate to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination or catalyst decomposition.[3]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification A Combine 3-Bromo Substrate, Boronic Acid, and Base B Add Solvent (Dioxane/H₂O) A->B C Degas Mixture (N₂ Purge) B->C D Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with EtOAc F->G H Aqueous Workup (Wash with H₂O, Brine) G->H I Dry, Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
  • Preparation: In a reaction vessel, combine the 3-bromo thiophene derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.03 eq) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's completion via TLC or LC-MS (typically 6-18 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the coupled product.

ParameterReagent/ConditionPurpose
Substrate 3-Bromo ThiopheneElectrophile
Nucleophile Aryl/Heteroaryl Boronic AcidSource of new C-substituent
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Facilitates C-C bond formation
Base K₂CO₃ or Cs₂CO₃Activates boronic acid for transmetalation
Solvent Dioxane/H₂OSolubilizes both organic and inorganic reagents

Section 2: Functional Group Transformations of the Ester

The methyl ester at the C2 position is a key functional handle that can be readily converted into other important functional groups, such as carboxylic acids, amides, and alcohols.

Protocol 2.1: Saponification to the Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a substrate for amide coupling or other derivatizations.

Scientific Rationale:

This reaction is a base-catalyzed hydrolysis (saponification). The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide anion to form the carboxylic acid. A final acid-base reaction between the carboxylic acid and methoxide/hydroxide yields the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidification: Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is an oil, extract it with an organic solvent like ethyl acetate.

  • Drying: Dry the isolated product under vacuum to yield the pure carboxylic acid.

Protocol 2.2: Amide Bond Formation

Converting the carboxylic acid into an amide is a cornerstone of medicinal chemistry. This requires activating the carboxylic acid to facilitate nucleophilic attack by an amine.[7]

Scientific Rationale:

Directly reacting a carboxylic acid and an amine is generally ineffective as it results in a simple acid-base reaction forming a stable ammonium carboxylate salt.[8] Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea with EDC).[8][9] This intermediate is readily attacked by the amine nucleophile to form the stable amide bond.

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Amine Coupling cluster_workup Isolation A Combine Carboxylic Acid, Coupling Reagent (EDC), and Additive (HOBt) in DMF B Stir at 0 °C for 15 min A->B C Add Amine (1.1 eq) and Base (DIPEA, 2.0 eq) B->C D Stir at RT overnight C->D E Aqueous Workup (Dilute, Wash) D->E F Purify by Chromatography or Recrystallization E->F

Caption: Workflow for EDC-mediated amide coupling.
Detailed Step-by-Step Protocol (EDC/HOBt Coupling):
  • Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM, add Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Activation: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq). Stir for 15-30 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography or recrystallization.

Reagent SystemClassKey Advantage
EDC / HOBt CarbodiimideWater-soluble byproducts, good for many substrates.[7]
HATU / DIPEA Uronium SaltVery fast reaction times, highly efficient for hindered amines.
SOCl₂ then Amine Acid ChlorideInexpensive, but less functional group tolerance.[9]
Protocol 2.3: Reduction to the Primary Alcohol

Reduction of the ester provides the corresponding primary alcohol, another valuable building block for further derivatization (e.g., etherification, oxidation to an aldehyde).

Scientific Rationale:

Esters are less reactive than aldehydes or ketones, requiring a strong reducing agent like lithium aluminum hydride (LiAlH₄ or LAH). The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms a tetrahedral intermediate which collapses to release methoxide and form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LAH to form the primary alcohol upon acidic workup.[10] Due to the high reactivity of LAH, the reaction must be performed under strictly anhydrous conditions.

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cooling: Cool the LAH suspension to 0 °C.

  • Substrate Addition: Add a solution of the methyl ester (1.0 eq) in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Carefully and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude alcohol is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

References

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Request PDF. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. Available at: [Link]

  • MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Available at: [Link]

  • Molbase. Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Synthesis of the Suzuki–Miyaura coupling partner, bis‐α‐bromo enol ether 5. Available at: [Link]

  • MDPI. Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • MDPI. Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Available at: [Link]

  • MDPI. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available at: [Link]

Sources

application of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing literature reveals that while methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is commercially available, its direct application in high-performance materials is not extensively documented in top-tier journals. However, the broader class of fused-thiophene systems, particularly cyclopenta[b]thiophene derivatives, represents a cornerstone in the development of organic semiconductors.[1][2][3][4][5][6][7][8][9] This guide, therefore, synthesizes established principles from related, well-studied materials to project a detailed application framework for this compound as a valuable building block in organic electronics.

Introduction: The Strategic Value of the Dihydro-Cyclopenta[b]thiophene Moiety

The design of novel organic semiconductors often involves a delicate balance between electronic properties, processability, and solid-state packing. The 5,6-dihydro-4H-cyclopenta[b]thiophene core offers a unique combination of attributes:

  • Rigid, Fused-Ring System: The thiophene fused with a cyclopentane ring creates a rigid and planar molecular backbone. This planarity is crucial for promoting intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.[5]

  • Enhanced Solubility: The non-aromatic, saturated cyclopentane ring, especially when functionalized, can improve the solubility of the resulting polymers in common organic solvents. This is a significant advantage for solution-based processing techniques like spin-coating and inkjet printing, which are key to low-cost, large-area device fabrication.[3]

  • Tunable Electronics: The electron-rich thiophene ring is a well-established donor unit in conjugated systems. The electronic properties of polymers incorporating this moiety can be finely tuned by copolymerizing it with various electron-accepting units, allowing for the optimization of HOMO/LUMO energy levels for specific applications.[1][9]

This compound serves as a versatile starting material. The methyl ester group can be readily hydrolyzed to a carboxylic acid for further functionalization, or the thiophene ring can be halogenated to prepare it for cross-coupling polymerization reactions.

Application Focus: Organic Field-Effect Transistors (OFETs)

A primary application for materials derived from this building block is in the active layer of Organic Field-Effect Transistors (OFETs). OFETs are fundamental components of flexible displays, sensors, and RFID tags.[3] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used.

Proposed Synthetic Pathway to a Donor-Acceptor (D-A) Copolymer

To create a high-performance semiconductor, a common strategy is to polymerize a donor monomer with an acceptor monomer. This D-A architecture can lead to favorable molecular packing and electronic properties. Here, we propose the synthesis of a polymer, Poly(dihydro-cyclopenta[b]thiophene-alt-benzothiadiazole) (PCPDT-BT), a representative D-A copolymer.

Workflow for Polymer Synthesis:

G cluster_0 Monomer Synthesis cluster_1 Polymerization (Stille Coupling) cluster_2 Purification start Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate step1 Bromination (NBS) start->step1 monomer_A Monomer A: 2,6-dibromo-dihydro- cyclopenta[b]thiophene step1->monomer_A polymerization Pd(PPh3)4, Toluene, 110°C monomer_A->polymerization monomer_B Monomer B: Distannylated Benzothiadiazole monomer_B->polymerization polymer PCPDT-BT Polymer polymerization->polymer purification Soxhlet Extraction (Methanol, Hexane, Chloroform) polymer->purification final_product Purified PCPDT-BT purification->final_product G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition substrate Si/SiO2 Wafer cleaning Ultrasonic Cleaning (Acetone, IPA) substrate->cleaning treatment O2 Plasma or UV-Ozone cleaning->treatment solution PCPDT-BT in Chlorobenzene spin_coating Spin-Coating solution->spin_coating annealing Thermal Annealing spin_coating->annealing shadow_mask Shadow Mask Alignment evaporation Thermal Evaporation of Gold (Au) shadow_mask->evaporation device Final OFET Device evaporation->device

Sources

The Strategic Application of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of clinically successful drugs.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity and improved metabolic stability.[3] The fusion of a cyclopentane ring to the thiophene core, as seen in methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, imparts a unique conformational rigidity and three-dimensional character. This structural feature can facilitate precise interactions with biological targets, making this building block particularly valuable for the development of novel therapeutics.[3]

Derivatives of the cyclopenta[b]thiophene scaffold have demonstrated significant potential as anticancer agents, with some acting as potent tyrosine kinase inhibitors.[1][2] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a key building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its synthesis, key derivatization reactions, and its notable application in the development of inhibitors for the BAF (SWI/SNF) chromatin remodeling complex, a critical target in oncology.

Application Focus: Targeting the BAF Chromatin Remodeling Complex in Cancer

A significant and promising application of the 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid scaffold, the hydrolyzed form of the title methyl ester, is in the synthesis of inhibitors of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex. The BAF complex plays a crucial role in regulating gene expression by controlling DNA accessibility, and its dysregulation is implicated in a variety of cancers. Consequently, targeting the BAF complex has emerged as a promising therapeutic strategy.

Specifically, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a key intermediate in the preparation of thiazolyl aminocarbamates, a class of compounds under investigation for the treatment of BAF complex-related disorders. While specific biological data for derivatives of this exact scaffold are often proprietary and found within patent literature, the consistent appearance of this core in compounds targeting the BAF complex underscores its importance in this therapeutic area.

Synthetic Pathways and Core Reactions

While this compound is commercially available, understanding its synthesis provides valuable insights into the scaffold's chemistry. A plausible and widely used method for constructing the cyclopenta[b]thiophene core is through a variation of the Gewald aminothiophene synthesis, followed by deamination and esterification.

A key starting point for many derivatives is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then serves as a versatile handle for further modifications, most notably amide bond formation.

Proposed Synthesis of the Core Scaffold

A practical approach to the cyclopenta[b]thiophene scaffold is the Gewald reaction, which typically yields a 2-amino thiophene. For the synthesis of the 2-unsubstituted target molecule, a subsequent deamination step would be necessary. A direct synthesis of the 2-carboxy derivative is less commonly documented but can be envisioned through alternative cyclization strategies.

The Gewald synthesis of a related amino-substituted analogue proceeds by the condensation of cyclopentanone, a cyanoacetate, and elemental sulfur in the presence of a base.[4][5]

Gewald_Synthesis Cyclopentanone Cyclopentanone Gewald Gewald Reaction Cyclopentanone->Gewald MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Gewald Sulfur Sulfur Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Aminothiophene Methyl 2-amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate Gewald->Aminothiophene

Caption: Gewald synthesis of a 2-aminocyclopenta[b]thiophene.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.

Rationale: Base-catalyzed hydrolysis using lithium hydroxide is a mild and efficient method for cleaving methyl esters, minimizing side reactions. The use of a co-solvent system (THF/water or methanol/water) ensures the solubility of both the ester and the hydroxide salt.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize Bioactive Derivatives

This protocol outlines the formation of an amide bond between 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and a primary or secondary amine, a key step in synthesizing many pharmaceutical candidates.

Rationale: The use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a highly efficient and clean method for amide bond formation, even with less reactive amines. This method minimizes racemization for chiral amines and generally proceeds under mild conditions.

Materials:

  • 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 - 1.5 eq) in one portion.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Derivatization_Workflow Start Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate Hydrolysis Protocol 1: Hydrolysis (LiOH) Start->Hydrolysis CarboxylicAcid 5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Protocol 2: Amide Coupling (HATU, DIPEA) CarboxylicAcid->AmideCoupling FinalProduct Bioactive Amide Derivatives (e.g., BAF Inhibitors) AmideCoupling->FinalProduct Amine Primary or Secondary Amine Amine->AmideCoupling

Caption: Workflow for derivatization of the building block.

Data Summary

The following table summarizes the key properties of the building block and its immediate derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Physical StateKey Application
This compoundC₉H₁₀O₂S182.24SolidStarting material
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acidC₈H₈O₂S168.21SolidIntermediate for amide synthesis

While specific IC₅₀ values for derivatives of this exact building block are not publicly available, related thiophene-based compounds have shown potent anticancer activity. For instance, certain N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives have demonstrated significant inhibitory activity against human breast carcinoma cell lines (MCF-7).[1][2]

Conclusion and Future Outlook

This compound is a valuable and strategic building block for the synthesis of complex molecules with significant pharmaceutical potential. Its rigid, fused-ring structure provides a unique scaffold for probing protein binding pockets, particularly in the development of enzyme inhibitors. The straightforward conversion of the methyl ester to the carboxylic acid opens up a vast chemical space for the synthesis of diverse amide libraries, as exemplified by its application in the pursuit of BAF complex inhibitors for cancer therapy. As our understanding of the biological roles of targets like the BAF complex deepens, the demand for versatile and strategically designed building blocks such as this cyclopenta[b]thiophene derivative will undoubtedly continue to grow, paving the way for the discovery of next-generation therapeutics.

References

  • Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan journal of pharmaceutical sciences, 27(4), 885–892.
  • Said, M., & Elshihawy, H. A. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Semantic Scholar. Available at: [Link]

  • Dallemagne, P., et al. (2002). Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents. Bioorganic & medicinal chemistry, 10(7), 2185–2191. Available at: [Link]

  • Pardasani, P., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(10), 1859–1897. Available at: [Link]

  • Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine (London, England), 16(18), 1585–1602. Available at: [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molecular Diversity Preservation International. Available at: [Link]

  • Unknown. (n.d.). Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Molbase. Available at: [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI. Available at: [Link]

  • Unknown. (n.d.). Synthesis of 2-methyl-4-oxo-5,6-dihydro-4H-cyclo-penta[b]thiophene-6-carboxylic acid. Molbase. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Polymers

Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a unique heterocyclic monomer poised for significant applications in the field of polymer chemistry, particularly in the synthesis of functional and processable conducting polymers. Its structure, which combines a fused aliphatic ring with a polymerizable thiophene core and a modifiable ester group, offers a compelling platform for the design of novel materials for organic electronics and advanced material science.

The fused cyclopentane ring introduces conformational rigidity to the polymer backbone. This planarity is anticipated to enhance π-π stacking in the solid state, a critical factor for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The methyl ester at the 2-position provides a versatile handle for tuning the polymer's electronic properties and solubility. The electron-withdrawing nature of the carbonyl group can be expected to influence the polymer's bandgap and HOMO/LUMO energy levels.[1] Furthermore, this ester can be hydrolyzed to the corresponding carboxylic acid, opening pathways for post-polymerization modification, such as the introduction of specific functionalities or the formation of self-assembled monolayers.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced polymeric materials. We will delve into detailed protocols for its polymerization via established metal-catalyzed cross-coupling reactions and electrochemical methods, discuss the anticipated properties of the resulting polymers, and explore their potential applications.

Monomer Properties and Handling

A clear understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueReference
Chemical Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
CAS Number 353269-02-0
Appearance Off-white to yellow solidInferred from similar compounds
Storage Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Polymerization Strategies: Pathways to Functional Polythiophenes

The presence of the thiophene ring allows for polymerization through several well-established methods for synthesizing conjugated polymers. The choice of method will depend on the desired polymer properties, such as molecular weight, regioregularity, and processability.

Stille Cross-Coupling Polymerization

Stille coupling is a robust and versatile method for the synthesis of a wide range of conjugated polymers, known for its tolerance to various functional groups.[2][3] This approach involves the palladium-catalyzed reaction between an organostannane and an organohalide. To polymerize this compound using this method, the monomer must first be converted into a dihalo or distannyl derivative.

Stille_Polymerization Monomer Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate Dihalo Dihalo Monomer (e.g., Dibromo) Monomer->Dihalo Halogenation Distannyl Distannyl Monomer (e.g., Bis(trimethylstannyl)) Monomer->Distannyl Stannylation Polymer Poly(5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylate) Dihalo->Polymer Stille Coupling Distannyl->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Polymer

Caption: Stille polymerization workflow for the monomer.

Protocol: Synthesis of Poly(this compound) via Stille Coupling

Step 1: Monomer Functionalization (Bromination)

  • Dissolve Monomer: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Brominating Agent: Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the dibrominated monomer.

Step 2: Polymerization

  • Prepare Reaction Vessel: In a flame-dried Schlenk flask under an inert atmosphere, add the dibrominated monomer (1.0 eq) and a distannyl comonomer (1.0 eq), for example, 2,5-bis(trimethylstannyl)thiophene. Alternatively, for homopolymerization, prepare the bis(trimethylstannyl) derivative of the monomer.

  • Add Catalyst and Solvent: Add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%) and anhydrous toluene or DMF.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 24-72 hours. The progress of the polymerization is often indicated by an increase in the viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Purification: Collect the polymer by filtration and purify by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically obtained from the chloroform fraction.

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for C-C bond formation and is widely used in polymer synthesis due to its mild reaction conditions and tolerance to a broad range of functional groups.[4][5] This method involves the coupling of an organoboron compound with an organohalide.

Suzuki_Polymerization Dihalo Dihalo Monomer (e.g., Dibromo) Polymer Poly(5,6-dihydro-4H-cyclopenta[b] thiophene-2-carboxylate) Dihalo->Polymer Suzuki Coupling Diboryl Diborylated Monomer (e.g., Pinacol Ester) Diboryl->Polymer Catalyst Pd Catalyst + Base Catalyst->Polymer

Caption: Suzuki polymerization of the monomer.

Protocol: Synthesis of Poly(this compound) via Suzuki Coupling

Step 1: Monomer Functionalization (Borylation)

  • Prepare Dibromo Monomer: Synthesize the dibrominated monomer as described in the Stille coupling protocol.

  • Borylation Reaction: In a flame-dried flask under an inert atmosphere, dissolve the dibrominated monomer (1.0 eq), bis(pinacolato)diboron (2.5 eq), and a potassium salt such as potassium acetate (KOAc) (3.0 eq) in a solvent like 1,4-dioxane or DMSO.

  • Add Catalyst: Add a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the resulting diborylated monomer by column chromatography or recrystallization.

Step 2: Polymerization

  • Combine Monomers: In a Schlenk flask, combine the dibrominated monomer (1.0 eq) and the diborylated monomer (1.0 eq).

  • Add Solvent and Base: Add a degassed solvent mixture, for example, toluene and water, and a base such as aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

  • Add Catalyst: Introduce a palladium catalyst, for example, Pd(PPh₃)₄ (1-3 mol%).

  • Polymerization: Heat the mixture under vigorous stirring at 80-100 °C for 24-48 hours.

  • Isolation and Purification: Precipitate, collect, and purify the polymer as described in the Stille polymerization protocol.

Electrochemical Polymerization

Electrochemical polymerization is a direct and clean method to deposit a conductive polymer film onto an electrode surface.[6] This technique offers excellent control over the film thickness and morphology.

Electrochemical_Polymerization Monomer_Solution Monomer in Electrolyte Solution Three_Electrode_Cell Three-Electrode Cell (Working, Counter, Reference) Monomer_Solution->Three_Electrode_Cell Potential_Application Apply Potential (Cyclic Voltammetry or Potentiostatic) Three_Electrode_Cell->Potential_Application Polymer_Film Polymer Film on Working Electrode Potential_Application->Polymer_Film

Caption: Workflow for electrochemical polymerization.

Protocol: Electrochemical Deposition of Poly(this compound)

  • Prepare Electrolyte Solution: Prepare a solution of the monomer (typically 10-50 mM) in a suitable organic solvent containing a supporting electrolyte. For example, use anhydrous acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄).

  • Set up Electrochemical Cell: Use a three-electrode cell configuration consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Purge with Inert Gas: Deoxygenate the electrolyte solution by bubbling a stream of inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes prior to and during the experiment.

  • Polymerization:

    • Cyclic Voltammetry (CV): Cycle the potential between a suitable range (e.g., from the open-circuit potential to a potential sufficient to oxidize the monomer, typically around +1.5 to +2.0 V vs. Ag/AgCl). The growth of the polymer film is observed by an increase in the peak currents with each cycle.

    • Potentiostatic Deposition: Apply a constant potential at which the monomer oxidizes to grow the polymer film. The film thickness can be controlled by the duration of the potential application and the total charge passed.

  • Post-Deposition Treatment: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be electrochemically cycled in a monomer-free electrolyte solution to study its redox properties.

Post-Polymerization Modification: Hydrolysis of the Ester Group

The methyl ester group on the polymer can be hydrolyzed to a carboxylic acid, which can significantly alter the polymer's properties and open up possibilities for further functionalization.

Protocol: Hydrolysis of Poly(this compound)

  • Dissolve or Suspend Polymer: Disperse the polymer in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.

  • Add Base: Add an aqueous solution of a strong base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.

  • Acidification: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) until the pH is acidic.

  • Isolation: The resulting carboxylic acid-functionalized polymer will precipitate. Collect the polymer by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

Anticipated Polymer Properties and Applications

The unique structural features of this compound are expected to impart desirable properties to the corresponding polymers.

  • Electronic Properties: The fused ring system is likely to promote a planar backbone, which can lead to enhanced charge carrier mobility. The electron-withdrawing ester group will likely lower the HOMO level of the polymer, potentially increasing its oxidative stability and open-circuit voltage in photovoltaic devices.

  • Solubility and Processability: The methyl ester group can enhance the solubility of the polymer in common organic solvents, facilitating solution-based processing techniques such as spin-coating and printing for device fabrication.

  • Functionalization: The carboxylic acid derivative opens up a wide range of post-functionalization possibilities, including the attachment of biomolecules for biosensor applications, or the formation of metal-organic frameworks.

Potential Applications:

  • Organic Field-Effect Transistors (OFETs): The anticipated high charge carrier mobility makes these polymers promising candidates for the active layer in OFETs.

  • Organic Photovoltaics (OPVs): The tunable electronic properties could be beneficial for designing donor or acceptor materials in OPV devices.

  • Sensors: The functionalizable nature of the polymer makes it suitable for the development of chemical and biological sensors.

  • Electrochromic Devices: Polythiophenes are known for their electrochromic properties, and the polymers derived from this monomer could exhibit interesting color changes upon doping and de-doping.

Conclusion

This compound represents a promising and versatile monomer for the synthesis of a new class of functional polythiophenes. The protocols outlined in this application note provide a solid foundation for researchers to explore the polymerization of this monomer and to investigate the properties and applications of the resulting polymers. The combination of a rigid backbone and a functionalizable side group makes this an exciting building block for the next generation of organic electronic materials.

References

  • MDPI. (n.d.). 3,6-Dimethoxythieno[3,2-b]thiophene-Based Bifunctional Electrodes for High-Performance Electrochromic Supercapacitors Prepared by One-Step Electrodeposition. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Photocatalytic Activity of Novel Polycyclopentadithiophene. Retrieved from [Link]

  • RSC Publishing. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

Sources

Application Notes and Protocols for Catalytic Reactions Involving Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Cyclopenta[b]thiophene Scaffold in Modern Chemistry

The fused heterocyclic system of 5,6-dihydro-4H-cyclopenta[b]thiophene represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic structure, combined with the electronic properties of the thiophene ring, makes it an attractive core for the development of novel therapeutic agents and functional organic materials. Thiophene derivatives, in general, are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[2][3][4] The title compound, methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, serves as a key intermediate for accessing a diverse array of functionalized molecules through various catalytic transformations.

This guide provides a comprehensive overview of the catalytic reactions applicable to this compound, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H functionalization. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also insights into the underlying chemical principles to facilitate experimental success and innovation.

Synthesis of the Core Scaffold: this compound

While several synthetic routes to substituted 5,6-dihydro-4H-cyclopenta[b]thiophenes exist, a common and effective method for obtaining derivatives of the title compound is through the Gewald reaction. This multicomponent reaction provides a straightforward approach to constructing the thiophene ring fused to a cyclopentane ring.[5][6] For the specific synthesis of this compound, an adaptation of established esterification procedures from the corresponding carboxylic acid is a reliable method. The carboxylic acid precursor, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, is commercially available.[7]

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the esterification of the commercially available 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.

Workflow for the Synthesis of the Target Compound

start 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid reagents Methanol (excess) p-Toluenesulfonic acid (cat.) start->reagents Add reaction Stir at ambient temperature (20 hours) reagents->reaction Initiate workup Concentration under reduced pressure Aqueous NaHCO3 wash Water wash Drying over Na2SO4 reaction->workup Proceed to purification Distillation under reduced pressure workup->purification Followed by product Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate purification->product Yields

Caption: Synthesis of the target compound via esterification.

Materials:

  • 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

  • Methanol (reagent grade)

  • p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (1.0 eq) in methanol (a significant excess, acting as both solvent and reagent), add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

  • Stir the reaction mixture at ambient temperature for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with deionized water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a pure compound.[8]

Catalytic Functionalization of the Thiophene Ring

The thiophene ring of this compound is amenable to various catalytic functionalization reactions, primarily at the C3 and C4 positions. These reactions are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Halogenation: A Gateway to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions typically require a halide or triflate at the position of coupling. Therefore, a crucial first step is the regioselective halogenation of the thiophene ring. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic halogenation.[9]

This protocol is a general method for the iodination of thiophene derivatives, which can be adapted for the title compound. N-iodosuccinimide (NIS) is a mild and effective iodinating agent.[10]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Aqueous sodium thiosulfate solution

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add N-iodosuccinimide (1.0-1.2 eq) and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the iodinated product. Further purification by column chromatography may be necessary.

Palladium-Catalyzed Cross-Coupling Reactions

With the halogenated derivative in hand, a plethora of cross-coupling reactions can be employed to introduce diverse substituents onto the cyclopenta[b]thiophene core.

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[11][12] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product start Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., X-Phos) Base (e.g., K2CO3) start->reagents Combine reaction Heat in a suitable solvent (e.g., Toluene, Dioxane) reagents->reaction Initiate workup Aqueous workup reaction->workup Proceed to purification Column Chromatography workup->purification Followed by product Arylated Product purification->product Yields

Sources

Synthesis of Novel Compounds from Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for generating novel compounds from the versatile starting material, methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate. The methodologies detailed herein are designed to be robust and reproducible, offering a foundation for the exploration of new chemical entities with potential applications in medicinal chemistry and materials science. The cyclopenta[b]thiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Core Synthetic Transformations

The chemical reactivity of this compound is primarily centered around the ester functionality and the electron-rich thiophene ring. This allows for a variety of chemical modifications to generate a diverse library of derivatives. The key transformations discussed in this guide include:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for further functionalization.

  • Amidation and Hydrazinolysis for the synthesis of amides and hydrazides, which are common functional groups in bioactive molecules.

  • Reduction of the ester to the primary alcohol, providing a different reactive handle for subsequent reactions.

  • Electrophilic Aromatic Substitution on the thiophene ring to introduce various substituents and modulate the electronic and steric properties of the molecule.

G start This compound hydrolysis Hydrolysis start->hydrolysis NaOH or KOH amidation Amidation start->amidation Amine, Catalyst reduction Reduction start->reduction LiAlH4 electrophilic_substitution Electrophilic Substitution start->electrophilic_substitution Electrophile acid Carboxylic Acid hydrolysis->acid amide Amide Derivatives amidation->amide hydrazide Carbohydrazide amidation->hydrazide Hydrazine alcohol (...)-methanol reduction->alcohol substituted_thiophene Ring-Substituted Derivatives electrophilic_substitution->substituted_thiophene

Caption: Key synthetic pathways from the starting material.

Experimental Protocols

The following protocols are presented as detailed, step-by-step methodologies for the key transformations of this compound.

Protocol 1: Saponification to 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Causality: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step that opens up a wide range of subsequent reactions, most notably the formation of amides and other acid derivatives. This transformation is typically achieved via saponification using a strong base like sodium hydroxide or potassium hydroxide in a protic solvent. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl) at 0 °C.

    • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.[1][2][3]

Self-Validation: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The disappearance of the methyl ester singlet in the 1H NMR spectrum (~3.8 ppm) and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction.

Protocol 2: Direct Amidation with Amines

Causality: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst. This method avoids the isolation of the carboxylic acid intermediate. The reaction is driven by the formation of the thermodynamically stable amide bond. Lewis acids or other catalysts can be employed to activate the ester carbonyl group towards nucleophilic attack by the amine.[4][5][6]

Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), the desired amine (1.5 - 2.0 eq), and a suitable solvent (e.g., methanol, ethanol, or a high-boiling aprotic solvent like toluene or xylene).

  • Catalyst Addition (Optional): A catalyst such as sodium methoxide or a Lewis acid (e.g., ZrCl4) can be added to facilitate the reaction.[4]

  • Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent and amine (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration and washed with a suitable solvent.

    • If the product is soluble, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Self-Validation: Successful amide formation can be confirmed by the disappearance of the methyl ester signal and the appearance of amide N-H signals (for primary and secondary amines) in the 1H NMR spectrum. The C=O stretch in the IR spectrum will also shift to a lower frequency characteristic of an amide.

Protocol 3: Synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

Causality: Hydrazinolysis is a specific type of amidation where hydrazine is used as the nucleophile. The resulting carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles. The high nucleophilicity of hydrazine allows this reaction to proceed readily.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 - 5.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling and can be collected by filtration.

    • Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove excess hydrazine.

    • Dry the product under vacuum.

Self-Validation: The formation of the carbohydrazide can be confirmed by the presence of N-H signals in the 1H NMR spectrum and the characteristic C=O and N-H stretching frequencies in the IR spectrum.

Protocol 4: Reduction to (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanol

Causality: The reduction of the ester to a primary alcohol is a common transformation that provides a different functional group for further derivatization. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to alcohols.[7][8][9][10][11] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxy group and a second hydride attack on the intermediate aldehyde.

Protocol:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in the same dry solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH4 used.

    • Stir the resulting mixture vigorously until a granular precipitate forms.

    • Filter the mixture through a pad of Celite and wash the filter cake with the reaction solvent.

    • Dry the filtrate over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The product can be purified by column chromatography or distillation if necessary.

Self-Validation: The successful reduction is indicated by the disappearance of the ester carbonyl signal in the 13C NMR and IR spectra, and the appearance of a hydroxyl proton signal in the 1H NMR spectrum and a broad O-H stretch in the IR spectrum.

Protocol 5: Electrophilic Bromination of the Thiophene Ring

Causality: The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the position adjacent to the sulfur atom (the α-position).[12] N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of activated aromatic rings.[12][13][14][15][16] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid, chloroform, or carbon tetrachloride in a round-bottom flask protected from light.

  • Addition of NBS: Add N-bromosuccinimide (1.0 - 1.1 eq) to the solution in portions at room temperature or 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC. The reaction time can vary depending on the reactivity of the substrate.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The introduction of a bromine atom onto the thiophene ring can be confirmed by mass spectrometry (isotopic pattern of bromine) and NMR spectroscopy. The position of substitution can be determined by 1H NMR and NOE experiments.

Data Presentation

DerivativeSynthesis MethodKey ReagentsTypical Yield (%)Melting Point (°C)
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acidSaponificationNaOH, Methanol/Water>90200-202[15]
N-aryl/alkyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamideDirect AmidationAmine, Catalyst60-90Variable
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazideHydrazinolysisHydrazine hydrate, Ethanol70-90N/A
(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanolReductionLiAlH4, THF80-95N/A
Methyl 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylateBrominationNBS, Acetic Acid70-85N/A

Conclusion

The synthetic protocols outlined in this guide provide a robust framework for the derivatization of this compound. These methods allow for the generation of a wide array of novel compounds with potential applications in drug discovery and materials science. The self-validating nature of these protocols, coupled with the detailed mechanistic explanations, empowers researchers to confidently explore the chemical space around this versatile scaffold.

References

  • Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Molbase. [Link]

  • Brown, W. G. Reductions by Lithium Aluminum Hydride. Organic Reactions.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023).
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chem-Station Int. Ed. (2014). [Link]

  • Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts. (2015). [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Leah4sci. (2016). [Link]

  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. Bio-Connect. [Link]

  • Group (IV)
  • Safer Reagent for the Direct Amidation of Carboxylic Acids. ChemistryViews. (2022). [Link]

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxyl
  • 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester.
  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

Overview of Synthetic Strategy

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, with the target molecule, this compound, being a valuable building block. While several methods exist for constructing the thiophene ring, such as the Paal-Knorr, Hinsberg, and Gewald syntheses, the Gewald aminothiophene synthesis is particularly well-established for creating fused thiophene systems from cyclic ketones.[1][2]

The classical Gewald reaction yields a 2-aminothiophene.[3] A specific protocol for synthesizing the 2-amino-3-carboxylate isomer, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, from cyclopentanone, methyl cyanoacetate, and sulfur is well-documented.[4][5] To obtain the target 2-carboxylate compound without the amino group, a modification or a different synthetic approach is necessary. This guide will focus on the most common challenges and optimization strategies applicable to this class of reactions, primarily focusing on the Gewald three-component reaction framework, which is robust and adaptable.

Reaction Scheme: The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis that combines a ketone (cyclopentanone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base to form a highly functionalized 2-aminothiophene.[6]

(Image representing the general Gewald reaction leading to a 2-aminothiophene)

In-Depth Reaction Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The process is a sequence of condensation, sulfur addition, and cyclization steps.[6][7]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (cyclopentanone) and the active methylene compound (methyl cyanoacetate).[7][8] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate is deprotonated by the base, and the resulting carbanion attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[8][9]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization. The final step involves aromatization via tautomerization (and loss of sulfur atoms) to yield the stable 2-aminothiophene product.[1][9]

Gewald_Mechanism Start Cyclopentanone + Methyl Cyanoacetate Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base1 Base (e.g., Morpholine) Base1->Knoevenagel Catalyzes Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 Michael Michael Addition of Sulfur Intermediate1->Michael Sulfur Elemental Sulfur (S8) Sulfur->Michael Base2 Base Base2->Michael Catalyzes Intermediate2 Thiiranium/Polysulfide Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Aminothiophene Product Cyclization->Product Tautomerization

Caption: The Gewald reaction mechanism workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Category 1: Low or No Yield

Q: My reaction shows no product formation by TLC analysis. What are the first things to check?

A: When facing a complete lack of product, systematically verify your initial setup and reagents:

  • Purity of Starting Materials: Impurities in cyclopentanone or methyl cyanoacetate can halt the reaction. Commercial starting materials should be of high purity (>96%). If in doubt, consider purification by distillation.[10]

  • Base Quality and Quantity: The amine base (e.g., morpholine, piperidine) is crucial. Ensure it is fresh and not degraded. The stoichiometry is also critical; typically 1.5-2.0 equivalents are used. Some modern protocols use catalytic amounts of stronger bases like DABCO.[10][11]

  • Reaction Temperature: The initial Knoevenagel condensation is often exothermic. However, the subsequent steps may require gentle heating (typically 40-60 °C) to proceed at a reasonable rate.[10] Verify your heating and temperature monitoring equipment.

Q: My yield is consistently low (<30%). How can I systematically optimize the reaction?

A: Low yields often point to suboptimal reaction conditions or competing side reactions. A methodical optimization approach is recommended:

  • Temperature Screening: The formation of side products, like dimers, is highly temperature-dependent.[12] Run the reaction at a range of temperatures (e.g., room temperature, 40°C, 60°C) to find the sweet spot that favors product formation over side reactions.

  • Solvent Selection: While alcohols like methanol or ethanol are common, their polarity can influence reaction rates. Consider screening other solvents like DMF or toluene, as solubility of sulfur and intermediates can be a factor.[13] Ethanol has been noted for its ability to better solubilize sulfur.[13]

  • Rate of Addition: Slow, dropwise addition of the base to the mixture of ketone, nitrile, and sulfur can minimize exothermic spikes and reduce the rate of intermolecular side reactions, such as dimerization of the unsaturated intermediate.[12]

Category 2: Impurities and Side Reactions

Q: My reaction mixture turns into a dark brown or black tar, making workup impossible. What is happening?

A: This is a very common issue and usually indicates polymerization or the formation of complex polysulfides.[12]

  • Cause: Excessively high reaction temperatures are the most frequent culprit. The intermediates are reactive and can polymerize if the temperature is not carefully controlled.

  • Solution: Maintain strict temperature control. Use an ice bath during the initial addition of the base to manage the exotherm of the Knoevenagel condensation. Then, heat the reaction gently using a thermostat-controlled oil bath. Ensure the purity of your reagents, as impurities can catalyze polymerization.[12]

Q: I've isolated my product, but it's contaminated with a significant byproduct. NMR suggests a dimer of the Knoevenagel intermediate. How can I prevent this?

A: Dimerization of the α,β-unsaturated nitrile is a primary competing side reaction.[12]

  • Mechanism: This occurs when one molecule of the Knoevenagel product acts as a Michael acceptor and another acts as a nucleophile.

  • Prevention Strategies:

    • Temperature Control: As mentioned, lower temperatures generally disfavor this intermolecular reaction.

    • Concentration: Running the reaction at a slightly lower concentration might reduce the frequency of bimolecular collisions that lead to dimerization.

    • Reagent Stoichiometry: Ensure you are not using a large excess of the base, which can promote the deprotonation needed for dimerization.

Troubleshooting_Low_Yield Start Low/No Yield Observed CheckReagents Verify Reagent Purity & Base Activity Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK PurifyReagents Purify/Replace Reagents ReagentsOK->PurifyReagents No CheckConditions Review Reaction Conditions (Temp, Time, Solvent) ReagentsOK->CheckConditions Yes PurifyReagents->CheckReagents OptimizeTemp Screen Temperatures (e.g., RT, 40°C, 60°C) CheckConditions->OptimizeTemp OptimizeSolvent Screen Solvents (Ethanol, DMF, Toluene) OptimizeTemp->OptimizeSolvent ControlAddition Use Slow Reagent Addition OptimizeSolvent->ControlAddition MonitorReaction Monitor by TLC/ LC-MS for Intermediate Formation ControlAddition->MonitorReaction Success Yield Improved MonitorReaction->Success

Caption: Troubleshooting workflow for low reaction yield.

Category 3: Frequently Asked Questions (FAQs)

Q: Is microwave-assisted synthesis a good option for this reaction?

A: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve yields, especially for more challenging or sterically hindered substrates.[1][12]

Q: What are the primary safety concerns for this synthesis?

A: The main hazards are:

  • Handling Amine Bases: Morpholine and piperidine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Sulfide (H₂S) Gas: Although not a primary product, trace amounts of H₂S can be formed from the reaction of sulfur with the reagents, especially under acidic workup conditions. H₂S is a highly toxic gas. Ensure excellent ventilation at all times.

  • Exothermic Reaction: The initial condensation can be strongly exothermic. Be prepared to cool the reaction vessel to maintain control.

Q: How should the final product be purified?

A: The crude product, often a solid that precipitates upon cooling, can be collected by vacuum filtration.[4] Further purification is typically achieved by:

  • Recrystallization: Ethanol is a common and effective solvent for recrystallizing 2-aminothiophene derivatives.[4][6]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a solvent system like ethyl acetate/hexanes can be used to separate the product from non-polar impurities and colored byproducts.[6]

Experimental Protocol: A Representative Example

This protocol is adapted from a standard Gewald synthesis for a structurally similar compound and serves as an excellent starting point for optimization.[4][5]

Materials:

  • Cyclopentanone (0.1 mol, 8.41 g)

  • Methyl cyanoacetate (0.1 mol, 9.91 g)

  • Elemental Sulfur (0.1 mol, 3.21 g)

  • Morpholine (10 mL)

  • Methanol (20 mL)

  • Ethanol (for washing/recrystallization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (20 mL), cyclopentanone (0.1 mol), methyl cyanoacetate (0.1 mol), and powdered elemental sulfur (0.1 mol).

  • Stir the mixture to create a suspension. Place the flask in a water bath maintained at 35 °C.

  • Add morpholine (10 mL) dropwise to the stirred mixture over a period of 30 minutes. The reaction is exothermic; monitor the temperature and use an ice bath to maintain it if necessary.

  • After the addition is complete, heat the reaction mixture to 45-50 °C and stir for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, allow the reaction mixture to cool to room temperature. A solid product should precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with cold ethanol (2 x 30 mL) to remove soluble impurities.

  • Further purify the product by recrystallization from hot ethanol to yield the pure thiophene derivative.

Data Summary

The choice of base and solvent can significantly impact the yield of the Gewald reaction. The following table summarizes general observations from the literature.

BaseSolventTypical Temperature (°C)General OutcomeReference
MorpholineMethanol/Ethanol40 - 60Good to excellent yields, widely used.[4][5]
PiperidineEthanolRefluxOften used, effective but can lead to side products.[11]
TriethylamineWaterRoom TempGreener conditions, reported with good yields.[14]
DABCO (catalytic)PEG-200SonicationHigh yields under ultrasonic conditions.[11]
KF-AluminaMicrowaveN/ASolid-supported, efficient under microwave.[6]

References

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology Digital Commons. [Link]

  • Singh, P., & Paul, K. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Molbase. (n.d.). Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Molbase. [Link]

  • Pinheiro, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI. [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]

  • MDPI. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions in a structured question-and-answer format to address specific challenges you may encounter during its synthesis, purification, and handling.

Part 1: Synthesis Strategy and Reaction Troubleshooting

The synthesis of polysubstituted thiophenes can be complex, with outcomes highly dependent on reaction conditions and substrate purity. This section addresses common issues encountered during the synthesis of the title compound and its likely precursors.

FAQ 1: I can't find a direct synthesis protocol for this compound. What is the most probable synthetic route?

While a direct one-step synthesis may not be widely reported, a common and efficient strategy for creating similar thiophene rings is the Gewald aminothiophene synthesis .[1][2][3] This reaction, however, yields a 2-aminothiophene. Therefore, a multi-step approach is likely necessary, starting with the synthesis of an amino-substituted precursor followed by removal of the amino group.

A plausible synthetic workflow is outlined below:

Synthetic_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Deamination A Cyclopentanone E Methyl 2-amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate A->E One-pot condensation B Methyl Cyanoacetate B->E One-pot condensation C Sulfur C->E One-pot condensation D Base (e.g., Morpholine) D->E One-pot condensation F Diazotization (e.g., NaNO2, H+) E->F G Reduction (e.g., H3PO2) F->G H Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate G->H

Caption: Proposed two-step synthesis of the target compound.

This guide will therefore focus on troubleshooting both the initial Gewald reaction to form the 2-amino precursor and the subsequent deamination step.

Question 2: My Gewald reaction for the 2-aminothiophene precursor has a very low yield or is not proceeding. What are the common causes?

Low or no yield in a Gewald reaction is a frequent issue and can often be traced back to a few critical parameters.[1]

Possible Causes and Solutions:

  • Purity of Reagents: The Gewald reaction is sensitive to impurities in the starting materials.[1]

    • Cyclopentanone: Ensure it is free from oxidation byproducts. Consider distillation if the purity is questionable.

    • Methyl Cyanoacetate: This reagent can hydrolyze over time. Use a freshly opened bottle or distill it under reduced pressure.

    • Sulfur: Use finely powdered elemental sulfur for better reactivity.

    • Solvent: Ensure the solvent (e.g., methanol, ethanol, DMF) is anhydrous.[1] Moisture can interfere with the initial condensation step.

  • Base Selection and Amount: The choice and concentration of the basic catalyst are crucial.

    • Commonly used bases include morpholine or triethylamine.[4] The basicity needs to be sufficient to catalyze the initial Knoevenagel condensation between cyclopentanone and methyl cyanoacetate.[5][6]

    • If the reaction is sluggish, a slightly stronger base might be necessary, but overly strong bases can lead to side reactions.

  • Reaction Temperature: The reaction typically requires heating.

    • A reported procedure for a similar synthesis specifies heating at 45°C.[7][8] If there is no conversion at a lower temperature, gradually increase the heat while monitoring the reaction by TLC. Exceeding the optimal temperature can promote byproduct formation.

Troubleshooting_Low_Yield Start Low Yield in Gewald Reaction CheckPurity Verify Purity of Reagents (Ketone, Cyanoester, Solvent) Start->CheckPurity CheckBase Optimize Base (Type and Concentration) CheckPurity->CheckBase If pure CheckTemp Adjust Reaction Temperature CheckBase->CheckTemp If optimized Solution Improved Yield CheckTemp->Solution

Caption: Systematic approach to troubleshooting low reaction yields.

Question 3: My reaction produces the desired 2-aminothiophene, but it is contaminated with significant byproducts. How can I improve selectivity?

Byproduct formation is often due to non-optimal reaction conditions leading to side reactions.[1]

Possible Causes and Solutions:

  • Incorrect Stoichiometry: An excess of one reactant can lead to self-condensation or other unwanted reactions.[1] Carefully measure all reagents to ensure the correct molar ratios. A slight excess of sulfur (e.g., 1.1 equivalents) is common.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.[1] While alcohols like methanol or ethanol are common, for some substrates, a more polar aprotic solvent like DMF might improve selectivity. It is advisable to screen a few solvents.[1]

  • Order of Addition: Adding the base dropwise to the mixture of the ketone, cyanoester, and sulfur can sometimes control the initial reaction rate and reduce byproduct formation.[7][8]

ParameterRecommended ConditionNotes
Starting Materials Cyclopentanone, Methyl Cyanoacetate, Elemental SulfurEnsure high purity of all starting materials.[1][4]
Stoichiometry 1:1:1.1 (Ketone:Cyanoester:Sulfur)An excess of ketone or cyanoester can lead to side reactions.[1]
Base Morpholine or Triethylamine (catalytic amount)The choice of amine can significantly impact the reaction.[4]
Solvent Methanol or EthanolSolvent polarity can influence selectivity.[1]
Temperature 40-50 °CMonitor reaction progress to avoid overheating.[7][8]

Table 1: Recommended Reaction Conditions for Gewald Synthesis.

Part 2: Purification and Handling

Purification of thiophene derivatives can be challenging due to their potential instability under certain conditions.

Question 4: I am having difficulty purifying the product. It seems to be degrading on the silica gel column.

Thiophene derivatives can be sensitive to acidic conditions, and standard silica gel is slightly acidic.[1]

Solutions:

  • Neutralize Silica Gel: Pre-treat the silica gel by preparing a slurry in the eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine.[1] This will neutralize the acidic sites on the silica.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization is often the best method to obtain high-purity material. A common solvent for similar compounds is ethanol.[7][8]

    • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can be an effective alternative.

Question 5: What are the best practices for storing this compound?

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: It is recommended to store the compound in a dark place, sealed in a dry environment, at 2-8°C.[9] Thiophene derivatives can be susceptible to oxidation and hydrolysis of the ester group over time, especially if exposed to light, moisture, and air.

Part 3: Characterization and Analysis

Accurate characterization is key to confirming the identity and purity of your product.

Question 6: I have obtained a product, but the spectroscopic data is confusing. What are the expected signals for this compound?
Spectroscopy Expected Signals Notes
¹H NMR - Singlet for the methyl ester protons (~3.8 ppm)- Singlet or narrow triplet for the thiophene proton (~7.0-7.5 ppm)- Two triplets for the methylene groups of the cyclopentane ring (~2.7-3.0 ppm)- Multiplet for the central methylene group of the cyclopentane ring (~2.3 ppm)Chemical shifts are approximate and can vary based on the solvent.
¹³C NMR - Carbonyl carbon of the ester (~165 ppm)- Quaternary and CH carbons of the thiophene ring (~120-145 ppm)- Methylene carbons of the cyclopentane ring (~25-30 ppm)- Methyl carbon of the ester (~50 ppm)Provides a carbon backbone map of the molecule.
IR Spectroscopy - Strong C=O stretch for the ester (~1650-1720 cm⁻¹)- C-H stretches for alkyl and aromatic groups (~2800-3100 cm⁻¹)Confirms the presence of key functional groups.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 182.24Confirms the molecular weight of the compound.[10]

Table 2: Predicted Spectroscopic Data.

If you have synthesized the 2-amino precursor, you will additionally observe broad signals for the NH₂ protons in the ¹H NMR spectrum (around 5.9 ppm) and characteristic N-H stretches in the IR spectrum (around 3300-3500 cm⁻¹).[7][8]

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. Benchchem.
  • BenchChem. (2025). overcoming competing elimination reactions in thiophene compound synthesis. Benchchem.
  • Molbase. Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate.
  • Asiri, A. M. Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI.
  • Santa Cruz Biotechnology. This compound.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI.
  • Lead Sciences. This compound.
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Gewald Reaction.
  • Wikipedia. Gewald reaction.

Sources

Technical Support Center: Production of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from bench-top to pilot or production scale. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound, and what are its key features?

A1: The most prevalent and adaptable method for synthesizing the core 2-aminothiophene scaffold, which is closely related to your target molecule, is the Gewald aminothiophene synthesis.[1][2][3] This is a multi-component reaction that typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like a cyanoacetate), and elemental sulfur in the presence of a base.[3] For your specific target, a variation of the Gewald reaction would be the logical approach. The reaction is known for its efficiency and the ability to generate polysubstituted thiophenes in a single pot, making it attractive for pharmaceutical and materials science applications.[2]

Q2: What are the primary safety concerns when scaling up the synthesis of this thiophene derivative?

A2: The primary safety concern during the scale-up of what is likely a Gewald-type reaction is the management of exothermic events.[4] The reaction can generate a significant amount of heat, and if not properly controlled, can lead to a thermal runaway.[4] A thermal runaway occurs when the heat generated by the reaction exceeds the heat removed, leading to a rapid increase in temperature and pressure.[4] This can result in side reactions, product degradation, and potentially hazardous conditions. Therefore, a thorough understanding of the reaction's thermal profile and the implementation of robust cooling and monitoring systems are critical for a safe scale-up.

Q3: How does the choice of base impact the reaction?

A3: The base plays a crucial catalytic role in the initial Knoevenagel condensation step of the Gewald reaction.[5] Common bases include secondary amines like morpholine or piperidine, or tertiary amines like triethylamine.[3][6] The strength and concentration of the base can influence the reaction rate and the formation of byproducts. An inappropriate base or concentration can lead to side reactions such as dimerization of the nitrile starting material. For a successful scale-up, the selection and amount of the base should be carefully optimized at the lab scale.

Q4: What are the expected physical properties of the final product, this compound?

A4: this compound is a solid at room temperature. For a closely related compound, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, the melting point is reported to be 185-186°C.[6][7] The final product is typically a pale yellow powder after purification.[6] It is advisable to store the compound in a dark place, sealed in a dry environment, at 2-8°C to maintain its stability.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: We are experiencing significantly lower yields of this compound than expected upon scaling up from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

A: Senior Application Scientist's Analysis:

Low yield on scale-up is a common challenge and often points to one or more of the following factors: inefficient heat transfer leading to side reactions, poor mixing, or suboptimal reaction conditions that do not scale linearly.

Potential Causes & Recommended Solutions:

  • Thermal Control: The Gewald reaction is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to localized hotspots, promoting the formation of byproducts and degradation of the desired product.

    • Solution: Implement a staged addition of the most reactive reagent (often the base or one of the reactants) to control the rate of heat generation.[8] Ensure your reactor has adequate cooling capacity and use a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature.[8]

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, which can favor side reactions. Magnetic stirring that is sufficient for a small flask may be inadequate for a larger reactor.[8]

    • Solution: Use an overhead mechanical stirrer to ensure homogenous mixing of the reaction mixture.[8] The choice of impeller and stirring speed should be optimized to maintain a uniform temperature and concentration throughout the reactor.

  • Reaction Concentration: Simply scaling up the volumes of all reagents may not be optimal.

    • Solution: Re-evaluate the reaction concentration. While higher concentrations can increase reaction rates, they can also exacerbate exotherms. A slightly more dilute system might offer better control and ultimately a higher yield on a larger scale.

Issue 2: Formation of a Dark, Tarry Substance in the Reaction Mixture

Q: Our reaction mixture is turning into a dark, viscous tar, making product isolation difficult and significantly impacting purity. What is causing this and what is the solution?

A: Senior Application Scientist's Analysis:

The formation of a tarry substance is a classic indicator of polymerization or the formation of complex polysulfides, often triggered by excessive temperatures in a Gewald-type synthesis.

Potential Causes & Recommended Solutions:

  • Overheating: As mentioned, poor thermal control is a primary suspect.

    • Solution: Adhere to strict temperature control. Based on a similar synthesis of a related compound, a reaction temperature of around 45°C is a good starting point.[6][7] A slow, controlled addition of the base over a period of time (e.g., 30 minutes) can help maintain this temperature.[6][7]

  • Impure Starting Materials: Impurities in the starting materials can act as catalysts for polymerization.

    • Solution: Ensure the purity of all reactants, especially the cyclopentanone and the methyl cyanoacetate derivative, before starting the reaction. Use freshly distilled or high-purity grade reagents.

  • Incorrect Stoichiometry: An excess of sulfur or base can sometimes lead to the formation of higher-order polysulfides and other byproducts.

    • Solution: Carefully control the stoichiometry of the reactants. A 1:1:1 molar ratio of the ketone, nitrile, and sulfur is a common starting point for the Gewald reaction.[6][7]

Issue 3: Difficulties in Product Crystallization and Purification

Q: We are struggling to crystallize the final product, this compound. The crude product is an oil that refuses to solidify, or it crashes out as an impure solid. How can we improve our purification process?

A: Senior Application Scientist's Analysis:

Crystallization issues are often due to the presence of impurities that act as crystallization inhibitors or due to the use of a suboptimal solvent system.

Potential Causes & Recommended Solutions:

  • Presence of Impurities: Unreacted starting materials or byproducts can interfere with the crystal lattice formation.

    • Solution: Before attempting crystallization, perform a thorough work-up of the crude product. This should include washing with a sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.[9] If the product is still oily, consider a column chromatography purification step on a small scale to identify a suitable solvent system and to isolate a pure sample that can be used for seeding during crystallization.

  • Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization.

    • Solution: For the related methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, recrystallization from ethanol is reported to be effective.[6][7] Start with ethanol. If the product is too soluble, consider a co-solvent system, such as ethanol/water or ethyl acetate/hexane, to decrease the solubility and induce crystallization. A systematic screening of solvents is recommended.

  • Cooling Rate: Cooling the solution too quickly can lead to the product "crashing out" as an amorphous solid or an oil, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. If the product still does not crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a small crystal of pure product, if available, is also a highly effective technique.

Experimental Protocols
Proposed Lab-Scale Synthesis of this compound (Based on a related Gewald Synthesis)

This protocol is adapted from the synthesis of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and should be optimized for the target molecule.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine cyclopentanone (0.1 mol), a suitable methyl α-cyano-α-thioacetate derivative (0.1 mol), and elemental sulfur (0.1 mol) in methanol (200 ml).

  • Reagent Addition: While stirring the mixture, add morpholine (0.1 mol) dropwise via the dropping funnel over a period of 30-45 minutes. Monitor the internal temperature and use a water bath to maintain it at or below 35°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 45°C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate. Filter the solid and wash it with cold ethanol (2 x 30 ml).

  • Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.

Key Parameters for Scale-Up Consideration
ParameterLab-Scale (10g)Pilot-Scale (1kg)Key Considerations for Scale-Up
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing to maintain homogeneity and uniform heat transfer.[8]
Heating/Cooling Heating Mantle/Ice BathJacketed Reactor with TCUThe surface area to volume ratio decreases on scale-up, requiring more efficient heat removal.[4]
Reagent Addition Manual Pipette/Dropping FunnelMetering PumpControlled addition is crucial to manage the exotherm.[8]
Temperature Monitoring Thermometer in BathInternal Thermocouple ProbeMonitor the actual reaction temperature, not the jacket temperature.[8]
Work-up/Isolation Buchner FunnelCentrifuge/Filter PressThe method of solid-liquid separation needs to be scalable.
Visualizations
Proposed Reaction Pathway

Gewald_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Cyclopentanone Cyclopentanone Knoevenagel Knoevenagel Condensation Cyclopentanone->Knoevenagel Cyanoacetate Methyl Cyanoacetate Derivative Cyanoacetate->Knoevenagel Sulfur Elemental Sulfur (S8) Thiolation Thiolation & Cyclization Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->Thiolation Intermediate Product Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate Thiolation->Product

Caption: Proposed Gewald reaction pathway for the synthesis.

Logical Flow for Troubleshooting Low Yields

Troubleshooting_Yield Start Low Yield Observed Check_Temp Review Temperature Profile Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Purity Analyze Starting Material Purity Start->Check_Purity Temp_High Temperature Spikes or Too High? Check_Temp->Temp_High Mixing_Poor Is Mixing Inadequate? Check_Mixing->Mixing_Poor Purity_Low Impurities Detected? Check_Purity->Purity_Low Optimize_Cooling Improve Cooling/Staged Addition Temp_High->Optimize_Cooling Yes Implement_Overhead_Stirrer Implement Overhead Stirrer Mixing_Poor->Implement_Overhead_Stirrer Yes Purify_Reagents Purify/Source High-Purity Reagents Purity_Low->Purify_Reagents Yes

Caption: Decision tree for troubleshooting low product yields.

References

  • Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate.
  • This compound - Lead Sciences.
  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank 2003, M341.
  • Scale-up Reactions - Division of Research Safety | Illinois. (2019). University of Illinois.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Engineering.
  • Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online.
  • This compound | CAS 353269-02-0 | SCBT. Santa Cruz Biotechnology.
  • Gewald Reaction - Organic Chemistry Portal.
  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - MDPI.
  • A green chemistry approach to gewald reaction - Der Pharma Chemica.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2020). Molecules.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.

Sources

Technical Support Guide: Overcoming Low Yields in the Synthesis of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, in the synthesis of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate. We will troubleshoot a common synthetic pathway and present robust, higher-yielding alternatives, explaining the scientific reasoning behind each experimental choice.

Frequently Asked Questions (FAQs) & Troubleshooting

Low yields in heterocyclic synthesis can often be traced to specific, sensitive steps in a reaction sequence. Below, we address the most common issues and provide actionable solutions.

FAQ 1: My multi-step synthesis of the target compound is failing, particularly at the ring-formation or functionalization step. What are the likely causes?

A prevalent, though often problematic, route involves first constructing the bicyclic thiophene core and then introducing the carboxylate functionality. This approach is typically a three-part process: (A) Paal-Knorr thiophene synthesis to form the core, (B) Lithiation and carboxylation to add the functional group, and (C) Esterification. Steps A and B are frequently the sources of low yields.

cluster_0 Common Multi-Step Synthesis Pathway A Step A: Paal-Knorr Core Synthesis B Step B: Lithiation & Carboxylation A->B Often low yield C Step C: Fischer Esterification B->C Often low yield End Target Ester C->End Start 1,4-Dicarbonyl Precursor Start->A

Caption: Workflow of a common but challenging multi-step synthesis.

Troubleshooting This Pathway

StepCommon ProblemRoot Cause(s)Recommended Solution(s)
A: Paal-Knorr Core Synthesis Incomplete reaction or complex mixture of byproducts.1. Inactive Sulfurizing Agent: Reagents like Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅) can degrade with improper storage.[1][2] 2. Incorrect Stoichiometry: An excess is required, but too much can lead to charring and difficult purification.[1] 3. Temperature: Reaction may require significant heat (reflux in toluene or xylene), but decomposition can occur if overheated.1. Reagent Quality: Use freshly opened or properly stored sulfurizing agents. Consider Lawesson's reagent for milder conditions compared to P₂S₅. 2. Stoichiometry Optimization: Start with ~0.5 equivalents of Lawesson's reagent (it contains two P=S bonds) or 2.2 equivalents of P₂S₅ per mole of dicarbonyl and optimize. 3. Monitor Reaction: Use TLC or GC-MS to monitor the consumption of the starting dicarbonyl and appearance of the thiophene product to avoid prolonged heating.
B: Lithiation & Carboxylation Very low or zero yield of the desired carboxylic acid.1. Incomplete Lithiation: Insufficient strong base (n-BuLi, LDA), or presence of proton sources (water) that quench the base. 2. Quenching of Anion: The thiophenyllithium intermediate is highly reactive and can be quenched by trace moisture in the solvent, atmosphere, or on the glassware.[3] 3. Ineffective Carboxylation: Using gaseous CO₂ can be inefficient. "Wet" dry ice (condensed atmospheric water) will quench the anion before it can react.1. Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). 2. Temperature Control: Perform the lithiation at low temperatures (-78 °C) to prevent side reactions. 3. Quenching Technique: Use freshly crushed, high-purity dry ice. Add the cold lithiated solution to a flask containing a large excess of the crushed dry ice under an inert atmosphere, rather than the other way around.
FAQ 2: Given the issues with the multi-step approach, what are some more direct and reliable alternative synthetic routes?

Domino or multi-component reactions, which form the fully substituted ring in a single step, are highly efficient alternatives that bypass the most problematic steps of the sequence described above.

cluster_1 Decision Framework for Alternative Routes Start Low Yield Encountered Q1 Are starting materials for Gewald available? Start->Q1 Gewald Route 1: Gewald Synthesis (2-Amino-3-Carboxylate) Q1->Gewald Yes Hinsberg Route 2: Modified Hinsberg (Direct 2-Carboxylate) Q1->Hinsberg No Fiesselmann Route 3: Fiesselmann Synthesis (3-Hydroxy-2-Carboxylate) Q1->Fiesselmann Alternative Precursors Deamination Post-Modification Required (Deamination, etc.) Gewald->Deamination End High-Yield Synthesis Deamination->End Hinsberg->End Dehydroxylation Post-Modification Required (Dehydroxylation) Fiesselmann->Dehydroxylation Dehydroxylation->End

Caption: Decision-making workflow for selecting an alternative synthesis.

Here are three field-proven alternatives:

Alternative Route 1: The Gewald Aminothiophene Synthesis (followed by modification)

This is one of the most powerful and reliable methods for creating polysubstituted thiophenes.[4][5][6] It is a one-pot reaction that condenses a ketone, an active methylene nitrile, and elemental sulfur with a base catalyst.[7][8]

  • Mechanism: The reaction begins with a Knoevenagel condensation between cyclopentanone and methyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.[4]

  • Advantages: High efficiency for ring formation, readily available starting materials, and often high yields for the initial product (a reported yield is 65%).[9][10]

  • Challenge: The primary product is the 2-amino-3-carboxylate isomer. To reach the target 2-carboxylate, subsequent chemical modifications (e.g., deamination via a Sandmeyer-type reaction and removal/isomerization of the ester) are required, which adds steps. However, the robustness of the initial ring formation can make this an attractive route if the subsequent steps are optimized.

Alternative Route 2: Modified Hinsberg Synthesis (Direct Approach)

The Hinsberg synthesis is a classic method that condenses a 1,2-dicarbonyl compound with diethyl thiodiacetate.[11] A modern, more direct variation for this specific target would involve the condensation of a cyclopentanone precursor with a reagent already containing the ester and a sulfur nucleophile.

  • Proposed Reaction: React 2-chlorocyclopentanone (or another α-halocyclopentanone) with methyl thioglycolate in the presence of a base like sodium ethoxide. The reaction proceeds via initial S-alkylation, followed by an intramolecular condensation and dehydration to form the thiophene ring directly with the desired 2-carboxylate substitution pattern.

  • Advantages: This is a highly convergent and direct route to the target scaffold, avoiding the need for post-synthesis functionalization of the thiophene ring.

  • Causality: By choosing starting materials that already contain the final functionalities (the cyclopentane ring and the methyl thioglycolate), the reaction is driven towards the desired product, minimizing the formation of isomers and the need for subsequent steps.

Alternative Route 3: The Fiesselmann Thiophene Synthesis (Alternative Substitution)

The Fiesselmann synthesis is another powerful method that reacts α,β-acetylenic esters with thioglycolic acid derivatives.[12][13][14] A variation developed by Lissavetzky starts from a cyclic β-ketoester and thioglycolic acid.[12]

  • Reaction: Condensation of methyl 2-oxocyclopentane-1-carboxylate with methyl thioglycolate in the presence of a base would lead to a bicyclic thiophene.

  • Product Profile: This route typically yields a 3-hydroxy-2-thiophenecarboxylic acid derivative.[12][13]

  • Advantages: Offers a different pathway that may be successful if other routes fail. The starting materials are commercially available.

  • Challenge: Similar to the Gewald route, this produces an intermediate that requires further modification—in this case, the removal of the 3-hydroxy group to yield the desired product.

Detailed Experimental Protocol: High-Yield Gewald Synthesis of a Key Precursor

This protocol details the synthesis of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a key intermediate that can be further modified to obtain the target compound. The procedure is based on established literature methods with a reported yield of 65%.[9][10]

Materials:

  • Cyclopentanone (0.1 mol, 8.41 g)

  • Methyl cyanoacetate (0.1 mol, 9.91 g)

  • Elemental Sulfur (0.1 mol, 3.21 g)

  • Methanol (20 mL)

  • Morpholine (10 mL)

  • Ethanol (for washing)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (0.1 mol), methyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and methanol (20 mL).

  • Catalyst Addition: While stirring the suspension at 35 °C, add morpholine (10 mL) dropwise over a period of 30 minutes. The dropwise addition is crucial to control the initial exothermic Knoevenagel condensation.

  • Reaction: After the addition is complete, heat the reaction mixture to 45 °C and maintain stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid product will precipitate.

  • Purification: Filter the precipitated solid and wash it thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Final Product: Recrystallize the solid from ethanol to yield the pure product as a pale yellow powder.[9][10]

Self-Validation: The success of this protocol is validated by the precipitation of the product upon cooling, which indicates a complete reaction. The purity can be confirmed by melting point analysis (literature: 185-186 °C) and standard spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR).[9]

References
  • Wikipedia. (2023, April 29). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Gewald reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Paal–Knorr synthesis. Retrieved from [Link]

  • SlideShare. (2016, November 28). Synthesis of Furan and Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). Retrieved from [Link]

  • El-hady, S. S. M. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances.
  • Filo. (2024, October 27). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Organic Chemistry. (2023, November 15). Gewald Aminothiophene Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Wikiwand. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Nifant'ev, I. E., & Ivchenko, P. V. (2022). Synthesis of 4H‐cyclopenta[b]thiophen‐6(5H)‐ones using Mannich reaction. Chemistry of Heterocyclic Compounds.
  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Synthonix. (n.d.). 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Thiophene Synthesis. In Green Chemistry Series.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI. Retrieved from [Link]

  • BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH.
  • El-Metwaly, A. M., et al. (2023).

Sources

stability issues of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide to the Stability of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Introduction: this compound is a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials.[1][2][3] Its bicyclic thiophene core makes it a valuable structural motif. However, the stability of this ester is a critical parameter that can significantly impact reaction yields, product purity, and the shelf-life of the material itself. This guide provides a comprehensive overview of the stability challenges you may encounter, offering troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage

This section addresses the most common initial questions regarding the handling and storage of the compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[4] It is crucial to keep the compound in a dark place to prevent photolytic degradation.[4] The storage area should be dry, as moisture can contribute to hydrolysis.

Q2: What are the basic physical properties of this compound?

A2: Understanding the physical properties is the first step in proper handling.

PropertyValueSource
CAS Number 353269-02-0[4][5]
Molecular Formula C₉H₁₀O₂S[4][5]
Molecular Weight 182.24 g/mol [5][6]
Appearance Typically a solid[7][8]
Melting Point 60-62 °C[5]
Storage Temp. 2-8°C, Sealed, Dry, Dark[4]

Part 2: Troubleshooting Degradation Under Stress Conditions

This section provides in-depth, cause-and-effect explanations for degradation observed during experimental work.

Issue 1: Acid-Catalyzed Degradation

Q: I'm seeing a new, more polar spot on my TLC/new peak in my HPLC after treating my compound with acid (e.g., during a deprotection step). What is happening?

A: You are likely observing acid-catalyzed hydrolysis of the methyl ester.

  • Plausible Mechanism: The ester functional group is susceptible to hydrolysis under acidic conditions, especially in the presence of water. The reaction cleaves the ester bond to form the parent carboxylic acid and methanol. While the thiophene ring itself is relatively stable under many acidic conditions, the ester is a point of vulnerability.

  • Key Degradant to Expect: The primary degradation product is 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.[1] This product is significantly more polar than the starting ester, which explains its different chromatographic behavior.

  • Preventative Measures:

    • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the water available for hydrolysis.

    • Temperature Control: Perform acid-catalyzed reactions at the lowest effective temperature, as higher temperatures accelerate hydrolysis.

    • Alternative Reagents: If possible, select non-hydrolytic acidic reagents or limit the exposure time to aqueous acidic workup conditions.

cluster_main Acid-Catalyzed Hydrolysis start This compound end_acid 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid start->end_acid H+ / H₂O Heat end_alc Methanol start->end_alc H+ / H₂O Heat

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Issue 2: Base-Mediated Degradation

Q: My compound rapidly disappears when I use basic conditions (e.g., NaOH, LiOH) for a reaction, even at room temperature. Why?

A: Your compound is undergoing base-mediated saponification, which is typically much faster and more aggressive than acid-catalyzed hydrolysis. Studies on similar thiophene derivatives have shown they are highly susceptible to degradation in basic media.[9]

  • Plausible Mechanism: Saponification is the irreversible, base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction yields the carboxylate salt, which is then protonated during acidic workup to give the carboxylic acid.

  • Key Degradant to Expect: The initial product is the sodium or lithium salt of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. After workup, this becomes the free carboxylic acid.

  • Preventative Measures:

    • Avoid Strong Bases: If your experimental goal is not saponification, avoid strong aqueous bases like NaOH or KOH.

    • Use Non-Nucleophilic Bases: For reactions requiring a base, consider non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if compatible with your reaction.

    • Strict Temperature Control: If a strong base is unavoidable, run the reaction at very low temperatures (e.g., 0°C or below) to slow the rate of saponification relative to your desired reaction.

cluster_main Base-Mediated Saponification start This compound intermediate Carboxylate Salt start->intermediate 1. OH⁻ (e.g., NaOH) end_acid 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid intermediate->end_acid 2. H₃O⁺ Workup

Caption: Two-step process of base-mediated saponification.

Issue 3: Photolytic (Light-Induced) Degradation

Q: I left a solution of my compound on the benchtop, and after a few hours, I observed multiple new impurities. What caused this?

A: The compound is likely undergoing photolytic degradation. Thiophene derivatives can be highly sensitive to light, especially laboratory fluorescent lighting. [10] This aligns with supplier recommendations to store the compound in the dark.[4]

  • Plausible Mechanism: Light energy can promote the compound to an excited state, making it more reactive towards oxygen. This can initiate an autoxidation cascade.[10] The thiophene sulfur can be oxidized, and other parts of the molecule may also react. A study on a similar dithiophene compound identified the corresponding aldehyde and carboxylic acid as major photodegradation products in the presence of air.[10]

  • Key Degradants to Expect: A complex mixture can form. Expect oxidized species, including potential aldehydes, carboxylic acids, and sulfoxides.

  • Preventative Measures:

    • Protect from Light: Always store the solid compound and its solutions in amber glass vials or wrap containers in aluminum foil.

    • Minimize Exposure: During experiments, minimize exposure to direct light. If possible, work under yellow or red safety lights, which have lower energy and are less likely to induce photoreactions.

    • Inert Atmosphere: If practical, handling solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce autoxidation pathways that require oxygen.

Issue 4: Oxidative Degradation

Q: I'm seeing degradation when using oxidizing agents (e.g., H₂O₂, m-CPBA) in my reaction mixture. Where is the molecule being attacked?

A: The most likely site of oxidative attack is the sulfur atom within the thiophene ring.

  • Plausible Mechanism: The electron-rich sulfur atom in the thiophene ring is susceptible to oxidation. Mild oxidation can lead to the corresponding sulfoxide, while stronger conditions can produce the sulfone. In very harsh oxidative environments, cleavage of the thiophene ring can occur, ultimately releasing sulfate ions.[11]

  • Key Degradants to Expect: this compound S-oxide and S,S-dioxide.

  • Preventative Measures:

    • Selectivity: Choose oxidizing agents with known selectivity if the goal is to modify another part of the molecule.

    • Stoichiometry: Use the minimum required stoichiometry of the oxidizing agent to avoid over-oxidation.

    • Temperature Control: Perform oxidations at low temperatures to enhance selectivity and control the reaction rate.

cluster_main Oxidation of Thiophene Sulfur start Thiophene Moiety (S) sulfoxide Sulfoxide (S=O) start->sulfoxide [O] e.g., H₂O₂ sulfone Sulfone (O=S=O) sulfoxide->sulfone [O] (Stronger Conditions)

Caption: Stepwise oxidation of the thiophene sulfur atom.

Part 3: Analytical Protocols & Troubleshooting

This section provides validated workflows for monitoring the stability of your compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[12][13] This involves intentionally stressing the compound under various conditions.

Objective: To identify potential degradation products and determine the primary degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°C
Base Hydrolysis 0.1 M NaOH1-8 hours at room temp
Oxidation 3% H₂O₂2-24 hours at room temp
Thermal Solid sample in oven24-72 hours at 80°C
Photolytic Solution under ICH light sourceExpose to 1.2 million lux hours
  • Sampling & Quenching: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial. For acid/base conditions, neutralize the sample with an equimolar amount of base/acid, respectively.

  • Analysis: Dilute all samples to a final concentration suitable for HPLC analysis (~0.1 mg/mL). Analyze the unstressed sample and all stressed samples by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. The goal is to achieve 5-20% degradation for meaningful results.[14]

Protocol 2: Developing a Stability-Indicating RP-HPLC Method

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the intact compound from all its potential degradation products.

A Define Goal: Separate parent from degradants B Select Column & Mobile Phase (e.g., C18, ACN/H₂O) A->B C Analyze Unstressed Sample (Optimize Retention) B->C D Perform Forced Degradation Study (Generate Degradants) C->D E Analyze Stressed Samples (Check for Peak Co-elution) D->E F Optimize Gradient/Isocratic Conditions (Achieve Baseline Separation) E->F G Validate Method (Specificity, Linearity, Accuracy) F->G

Caption: Workflow for stability-indicating HPLC method development.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (based on typical thiophene absorbance)[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Troubleshooting Common HPLC Issues:

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silica; acidic degradant interacting with column.Use a mobile phase with a different pH (e.g., phosphate buffer at pH 3 or 7). Ensure the sample is fully dissolved in the mobile phase.
New, Unresolved Peaks Co-elution of degradants.Adjust the gradient slope (make it shallower to increase separation). Try a different organic modifier (e.g., methanol instead of acetonitrile).
Loss of Main Peak Area Compound degradation on-column or insolubility.Ensure the mobile phase pH is compatible with the compound. Lower the column temperature.

References

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh5f16KwmEOE7h-oD3qVo8H5P3mwDWUV2Ys8qu8rCTTjB4nlBq0acdES7pzpalb03PSJmiUeYhaV-RBZ_-rPknbNrdJzxmtWGQAGTmfverTDVpEWALpgyF9Kkz8MAVUA4cgG4=]
  • Molbank. (n.d.). Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNQAncIAQsu85EYQYiLqjd7K_ymYwY4cmuera4ZklwoPFJDLKxQLp99kNaWhYYyunxL68eXOtzR3Czj_0snryr8xcKBNTG_pZd_ejLfMyB5Q6F7-nDNfGP4A80RgSaq62JyH9_tJD2Is29XneS9hF_5bb2ktLz9bpfOgNfk2VvxXs2IwcfZDBPWTqbhvyNUpoWMFOjoOhxQ==]
  • ResearchGate. (n.d.). Results of forced degradation studies. [Available at: https://www.researchgate.
  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank, 2003(3), M341. [Available at: https://www.mdpi.com/1422-8599/2003/3/M341]
  • MDPI. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. [Available at: https://www.mdpi.com/1422-8599/2003/3/M341]
  • Lead Sciences. (n.d.). This compound. [Available at: https://www.leadsciences.
  • MedCrave online. (2016). Forced Degradation Studies. [Available at: https://medcraveonline.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Available at: https://www.pharmtech.
  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Available at: https://www.researchgate.net/publication/329581177_Forced_degradation_studies_Practical_approch-overview_of_regulatory_guidance_and_literature_for_the_drug_products_and_drug_substances]
  • Echemi. (n.d.). METHYL5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLATE. [Available at: https://www.echemi.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Available at: https://pubs.rsc.org/en/content/articlelanding/2025/ay/d5ay01050k]
  • LGC Standards. (n.d.). TRC - this compound. [Available at: https://www.lgcstandards.
  • Asiri, A. M. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(2), M524. [Available at: https://www.researchgate.net/publication/250190840_2-2-Hydroxy-naphthalen-1-ylmethylene-amino-_56-dihydro-4H-cyclopenta_b_thiophene-3-carboxylic_Acid_Methyl_Ester]
  • Chemicalbook. (n.d.). 5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLIC ACID. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6474945.htm]
  • ChemicalBook. (n.d.). 2-AMINO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER. [Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5869507_EN.htm]
  • Asiri, A. M. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(2), M524. [Available at: https://www.mdpi.com/1422-8599/2007/2/M524]
  • LGC Standards. (n.d.). TRC - this compound. [Available at: https://www.lgcstandards.com/US/en/p/TRC-M292875]
  • Paskach, T. J., et al. (2003). Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. Journal of Pharmaceutical Sciences, 92(7), 1461-1470. [Available at: https://pubmed.ncbi.nlm.nih.gov/12820166/]
  • CDC. (2003). NMAM 5606: THIOPHANATE-METHYL in air. [Available at: https://www.cdc.gov/niosh/docs/2003-154/pdfs/5606.pdf]
  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Available at: https://pubmed.ncbi.nlm.nih.gov/24213102/]
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. [Available at: https://www.scbt.com/p/2-amino-n-4-methylphenyl-5-6-dihydro-4h-cyclopenta-b-thiophene-3-carboxamide-144967-11-9]

Sources

Validation & Comparative

A Comparative Analysis of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene scaffold remains a cornerstone for the development of novel therapeutics. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs. This guide provides a comparative study of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, a fused-ring thiophene derivative, and its analogs. By examining the structure-activity relationships (SAR), this document aims to provide valuable insights for researchers engaged in the design and development of next-generation therapeutic agents. While direct experimental data for the titular compound is limited in publicly accessible literature, this guide will draw upon data from closely related analogs to infer its potential and highlight the impact of structural modifications on biological activity.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

Thiophene and its derivatives are recognized as "privileged structures" in drug discovery, consistently appearing in a wide array of biologically active compounds.[1][2] Their structural similarity to benzene rings allows them to act as bioisosteres, while the presence of the sulfur atom introduces unique electronic and steric properties that can enhance biological activity and modulate pharmacokinetic profiles. Fusing the thiophene ring with other cyclic systems, such as in the case of the cyclopenta[b]thiophene core, creates a more rigid and conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for biological targets.

Synthesis of the Cyclopenta[b]thiophene Core and its Derivatives

The synthesis of the cyclopenta[b]thiophene scaffold is often achieved through established methodologies in heterocyclic chemistry. A common and versatile approach for the synthesis of 2-aminothiophene derivatives, which are key intermediates for further functionalization, is the Gewald reaction . This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

For the synthesis of derivatives of the 5,6-dihydro-4H-cyclopenta[b]thiophene core, cyclopentanone serves as the starting ketone.

Gewald_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cyclopentanone Cyclopentanone Reaction_Vessel Gewald Reaction Cyclopentanone->Reaction_Vessel MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Reaction_Vessel Sulfur Elemental Sulfur (S) Sulfur->Reaction_Vessel Base Base (e.g., Morpholine) Base->Reaction_Vessel Catalyst Product Methyl 2-amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate Reaction_Vessel->Product

Caption: Generalized workflow for the Gewald synthesis of 2-aminocyclopenta[b]thiophene derivatives.

This initial product, a 2-aminothiophene, can then undergo a variety of chemical transformations to introduce diverse functional groups at the 2- and 3-positions, allowing for a systematic exploration of the structure-activity relationship. The parent compound, this compound, can be envisioned as being accessible through diazotization of the corresponding 2-amino derivative followed by a reductive deamination, and subsequent esterification of the resulting carboxylic acid.

Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of fused thiophene derivatives against a variety of cancer cell lines.[1][4][5] The mechanism of action is often attributed to the inhibition of key cellular targets such as protein kinases and tubulin polymerization.

A study on fused thienopyrrole and pyrrolothienopyrimidine scaffolds revealed that these compounds can act as dual inhibitors of VEGFR-2 and AKT, two crucial kinases involved in tumor growth and survival.[4][5] For instance, certain derivatives exhibited IC50 values in the low micromolar range against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines.[4][5] Another investigation into 2,3-fused thiophene scaffolds identified a compound with an IC50 of 12.61 µg/mL against HeLa (cervical cancer) cells.[1]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Fused Thienopyrrole DerivativeHepG23.105[4][5]
Fused Thienopyrrole DerivativePC-32.15[4][5]
Pyrrolothienopyrimidine DerivativeHepG23.023[4][5]
Pyrrolothienopyrimidine DerivativePC-33.12[4][5]
2,3-Fused Thiophene DerivativeHeLa12.61 µg/mL[1]
Cyclopenta[b]thiophene DerivativeHT-29 (Colon)Potent Activity[3]
Cyclopenta[b]thiophene DerivativeMCF-7 (Breast)Potent Activity[3]

Structure-Activity Relationship Insights for Anticancer Activity:

Based on the available data, several structural features appear to be critical for the anticancer activity of cyclopenta[b]thiophene derivatives:

  • Substitution at the 2- and 3-positions: The nature of the substituents at these positions significantly influences cytotoxicity. The presence of aromatic or heteroaromatic rings, as well as amide or urea functionalities, has been shown to be beneficial.

  • The Fused Ring System: The rigidity of the fused cyclopenta[b]thiophene scaffold is believed to contribute to a more favorable interaction with the binding sites of target proteins.

  • Introduction of Additional Heterocyclic Rings: The fusion of additional heterocyclic rings, such as pyrrole or pyrimidine, to the thiophene core can lead to enhanced potency and altered selectivity profiles.[4][5]

SAR_Anticancer cluster_modifications Structural Modifications cluster_activity Impact on Anticancer Activity Core Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate (Core Structure) Modification1 Substitution at C2 and C3 (e.g., amides, aromatic rings) Core->Modification1 Modification2 Fusion of additional heterocyclic rings Core->Modification2 Activity Enhanced Cytotoxicity and Target Inhibition (e.g., VEGFR-2, AKT) Modification1->Activity Modification2->Activity

Caption: Structure-activity relationship for anticancer activity of cyclopenta[b]thiophene derivatives.

Antimicrobial Activity

Thiophene derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[3][6][7][8][9] The mechanism of action can vary, but often involves the disruption of cell membrane integrity or the inhibition of essential enzymes.

A study on a series of cyclopenta[b]thiophene analogs demonstrated significant antibacterial activity against Escherichia coli, Bacillus cereus, and Staphylococcus aureus, with some compounds showing efficacy comparable to the standard drug ampicillin.[3] Another report on thiophene-based compounds highlighted their activity against drug-resistant Gram-negative bacteria.[6]

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Cyclopenta[b]thiophene AnalogE. coliPotent Activity[3]
Cyclopenta[b]thiophene AnalogB. cereusPotent Activity[3]
Cyclopenta[b]thiophene AnalogS. aureusPotent Activity[3]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateSalmonella Typhi (XDR)3.125[7]
Thiophene DerivativeA. baumannii (Col-R)16-32[6]
Thiophene DerivativeE. coli (Col-R)8-32[6]

Structure-Activity Relationship Insights for Antimicrobial Activity:

The antimicrobial potency of cyclopenta[b]thiophene derivatives is influenced by the following structural attributes:

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes. The introduction of alkyl or aryl groups can modulate this property.

  • Specific Functional Groups: The presence of certain functional groups, such as halogens or specific heterocyclic moieties, can enhance antimicrobial activity. For example, some studies suggest that the presence of a pyridine ring can lead to excellent antimicrobial effects.

  • Stereochemistry: The three-dimensional arrangement of substituents can also impact the interaction with microbial targets.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of the cyclopenta[b]thiophene core. By systematically modifying the substituents at the 2- and 3-positions and exploring the impact of different fused ring systems, it will be possible to identify lead compounds with enhanced potency, selectivity, and drug-like properties. The integration of computational modeling and in silico screening can further accelerate the discovery process. The continued exploration of this versatile scaffold holds great promise for addressing the pressing need for new and effective therapies for cancer and infectious diseases.

References

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). 2022 Jun 2;15(6):700. doi: 10.3390/ph15060700. Available from: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019 May 31;4(5):9436-9445. doi: 10.1021/acsomega.9b00480. Available from: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed. Available from: [Link]

  • Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of cyclopenta(hepta)[b]thiophene and fused cyclohepta[b]thiophene analogs. Future Med Chem. 2018 Feb;10(3):279-305. doi: 10.4155/fmc-2017-0182. Available from: [Link]

  • Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents. Bioorg Med Chem. 2002 Jul;10(7):2185-91. doi: 10.1016/s0968-0896(02)00070-6. Available from: [Link]

  • Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation. Eur J Med Chem. 2025 Feb 15;284:117201. doi: 10.1016/j.ejmech.2024.117201. Available from: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Mini Rev Med Chem. 2020;20(19):1944-1965. doi: 10.2174/1389557520666200715104555. Available from: [Link]

  • Fused Thiophene – Benzimidazole Conjugates Targeting EGFR: Design, Synthesis, Anticancer Evaluation and their Mechanistic Insights. ResearchGate. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. 2023;14:1248915. doi: 10.3389/fmicb.2023.1248915. Available from: [Link]

  • Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. J Med Chem. 2010 May 27;53(10):4148-65. doi: 10.1021/jm100176s. Available from: [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Biological Activities of Thiophenes. Encyclopedia.pub. Available from: [Link]

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules. 2012 Aug 15;17(8):9746-57. doi: 10.3390/molecules17089746. Available from: [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. Available from: [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. Available from: [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Recent Pat Anticancer Drug Discov. 2025;20(1):1-15. doi: 10.2174/0115734064326879240801043412. Available from: [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Med Chem. 2024 Jun 20;15(6):1598-1634. doi: 10.1039/d4md00096j. Available from: [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorg Med Chem Lett. 2011 Apr 15;21(8):2487-91. doi: 10.1016/j.bmcl.2011.02.083. Available from: [Link]

  • A Review of the Phytochemistry and Biological Activities of Echinopsis Radix. Molecules. 2022 Nov 25;27(23):8230. doi: 10.3390/molecules27238230. Available from: [Link]

  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. Bio-Connect. Available from: [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. 2021 Dec 14;6(51):35349-35363. doi: 10.1021/acsomega.1c04063. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate: A Comparative Study of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core, a structural motif of significant interest in medicinal chemistry and materials science.[1][2][3] Its carboxylic acid analogue is noted for its use in the preparation of therapeutic agents, suggesting this methyl ester is a key intermediate in pharmaceutical synthesis.[4] The purity, stability, and quantification of such intermediates are critical to ensure the safety and efficacy of final drug products. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this specific molecule.

As researchers and drug development professionals, the choice of analytical methodology is not merely a technical decision but a strategic one. It impacts development timelines, data integrity, and regulatory compliance. This document moves beyond a simple listing of procedures to explore the fundamental rationale behind method development, offering a framework for selecting the optimal technique based on specific analytical objectives, from routine purity checks to definitive structural elucidation.

Analyte Profile: Guiding Method Selection

Before designing a separation method, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Compound: this compound

  • CAS Number: 353269-02-0[5]

  • Molecular Formula: C₉H₁₀O₂S[5]

  • Molecular Weight: 182.24 g/mol [5][6]

Inferred Properties:

  • Volatility & Thermal Stability: The presence of the methyl ester group and the relatively low molecular weight suggest potential volatility. The synthesis of a similar compound involves distillation, albeit under reduced pressure, indicating a degree of thermal stability suitable for GC analysis.[7] However, the potential for thermal degradation in the hot GC injection port must always be considered for novel compounds.[8][9]

  • Polarity: The molecule possesses a moderately polar ester group but also a non-polar fused cyclopenta-thiophene ring system. This mixed character makes it an excellent candidate for reversed-phase HPLC, where it can interact with a non-polar stationary phase.

  • Solubility: It is expected to be soluble in common organic solvents like methanol, acetonitrile, and ethyl acetate, facilitating sample preparation for both HPLC and GC-MS.

  • Chromophore: The conjugated system of the thiophene ring and the carboxylate group will absorb UV light, making it readily detectable by HPLC with a UV or Diode Array Detector (DAD).

This profile suggests that both HPLC and GC-MS are viable techniques, but they will offer different advantages and challenges.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the primary choice for the analysis of pharmaceutical compounds due to its broad applicability to non-volatile and thermally sensitive molecules, operating typically at ambient temperatures.[10][11]

Rationale for HPLC in This Context

The decision to employ HPLC is grounded in its non-destructive nature and its exceptional suitability for aromatic and moderately polar compounds like our target analyte.[12] Reversed-Phase (RP) HPLC, in particular, is the logical starting point. The analyte, dissolved in a polar mobile phase, is passed through a column containing a non-polar stationary phase (e.g., C18). Its retention is governed by hydrophobic interactions, which can be precisely controlled by adjusting the ratio of organic solvent in the mobile phase.[13] This provides a robust platform for both quantification and purity assessment.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is designed as a self-validating system, beginning with a robust column choice and a gradient elution to effectively separate the main analyte from potential impurities of varying polarities.

Step 1: Sample and Standard Preparation

  • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Create a working standard at 50 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Dissolve and dilute unknown samples in the same 50:50 acetonitrile/water mixture to an expected concentration of ~50 µg/mL. Filter all samples through a 0.45 µm syringe filter before injection to protect the column.[14]

Step 2: Chromatographic Conditions

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: A C18 column (e.g., Ascentis C18, 150 x 4.6 mm, 5 µm) is an excellent first choice for its proven performance with aromatic compounds.[15][16]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to ensure consistent peak shapes for any acidic or basic species.[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    17.0 95
    17.1 40

    | 20.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C for improved reproducibility.[14]

  • Injection Volume: 10 µL.

  • Detection: DAD, monitoring at 254 nm, with a full spectrum scan from 200-400 nm for peak purity analysis.

Data Interpretation and Expected Outcomes

A successful HPLC analysis will yield a sharp, symmetrical peak for the main compound. The gradient elution ensures that more polar impurities will elute early, while more non-polar (greasy) impurities will elute late in the run. The DAD provides crucial information on peak purity by comparing spectra across the peak. The retention time serves as a reliable identifier under consistent conditions, while the peak area is directly proportional to the concentration, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[17] It is the preferred method for volatile and thermally stable compounds.[18][19]

Rationale for GC-MS in This Context

The viability of GC-MS for this analysis hinges on the analyte's ability to be vaporized without degradation.[20] Given its structure and the thermal data from similar compounds, this is a reasonable expectation. The primary advantage of GC-MS is its ability to provide a mass spectrum, which acts as a "molecular fingerprint," allowing for unambiguous identification of the analyte and characterization of unknown impurities based on their fragmentation patterns.[10] This is invaluable for troubleshooting synthetic pathways or investigating degradation products.

Experimental Protocol: A Robust GC-MS Method

This protocol is designed to achieve good chromatographic separation while providing high-quality mass spectra for confident identification.

Step 1: Sample Preparation

  • Prepare a stock solution of the analyte at 1.0 mg/mL in ethyl acetate.

  • Dilute the stock solution to a working concentration of 20-50 µg/mL in ethyl acetate.

    • Causality Note: Ethyl acetate is a suitable solvent as it is volatile and compatible with common GC columns.

Step 2: GC-MS Conditions

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A low-bleed, non-polar 5% phenyl polysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is ideal for general-purpose analysis of semi-volatile compounds.[17]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250°C, Split mode (e.g., 20:1 split ratio). A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

    • Causality Note: This program starts at a low enough temperature to trap the analyte at the head of the column and then ramps at a moderate pace to ensure good separation from any closely eluting impurities.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Data Interpretation and Expected Outcomes

The output will be a Total Ion Chromatogram (TIC), where each peak corresponds to a separated compound. Clicking on a peak will reveal its mass spectrum. For this compound, one would expect to see a molecular ion peak (M⁺) at m/z = 182. Key fragmentation patterns might include the loss of a methoxy group (-OCH₃, m/z = 151) or the entire methoxycarbonyl group (-COOCH₃, m/z = 123). This fragmentation data provides a much higher level of confidence in peak identification than HPLC-UV alone.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS is dictated by the specific analytical question being asked. Below is a workflow visualization and a direct comparison of their performance attributes.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Acetonitrile/Water A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Reversed-Phase Separation (C18) D->E F UV/DAD Detection E->F G Integrate Peak Area F->G H Quantify & Assess Purity G->H

Caption: HPLC-DAD analytical workflow for quantitative analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Ethyl Acetate A->B C Inject Sample (Split Mode) B->C D Vaporization & Separation (DB-5ms Column) C->D E EI Ionization & MS Detection D->E F Extract Ion Chromatograms E->F G Identify via Mass Spectrum F->G

Caption: GC-MS analytical workflow for structural identification.

Performance Metrics at a Glance
FeatureHPLC-UV/DADGC-MSRationale & Justification
Primary Application Quantitative Analysis (Purity, Assay)Qualitative Analysis (Identification)HPLC provides superior quantitative precision, while MS provides definitive structural information.
Sensitivity Good (ng range)Excellent (pg range)MS detectors, especially in Selected Ion Monitoring (SIM) mode, are generally more sensitive than UV detectors.[18][19]
Selectivity Moderate to HighVery HighChromatographic selectivity can be high in HPLC, but MS adds an orthogonal dimension of selectivity based on mass-to-charge ratio.
Analysis Speed Slower (15-25 min)Faster (10-15 min)GC runs can often be faster due to the rapid partitioning of analytes in the gas phase.[11][12]
Sample Throughput ModerateHighThe faster run times of GC-MS can lead to higher sample throughput.
Cost (Operational) HigherLowerHPLC solvents are a significant and recurring cost compared to the carrier gas (Helium) used in GC.[11][12]
Robustness HighModerateHPLC systems are workhorses in QC labs. GC systems can require more maintenance of the inlet liner and ion source.
Thermal Stress NoneHighHPLC operates at or near room temperature, while GC requires high temperatures that could degrade sensitive analytes.[11]

Conclusion and Strategic Recommendations

Both HPLC and GC-MS are highly capable techniques for the analysis of this compound. The optimal choice is not one of superiority, but of purpose.[10]

  • For routine quality control (QC), purity testing, and stability studies, HPLC-DAD is the recommended technique. Its robustness, high quantitative precision, and non-destructive nature make it ideal for generating the reliable data required in a regulated drug development environment. It is the pragmatic choice for answering the question, "How much of my compound is in the sample, and is it pure?"

  • For structural confirmation, impurity identification, and troubleshooting synthetic or degradation pathways, GC-MS is the superior choice. Its power lies in providing unambiguous molecular identification through mass spectral data. It is the definitive tool for answering the question, "What exactly is this compound, and what are its related impurities?"

In a comprehensive drug development program, these techniques are not mutually exclusive but complementary. An ideal approach involves using GC-MS to initially confirm the structure of the synthesized intermediate and identify any process impurities. Subsequently, a validated HPLC method would be implemented for the routine, high-throughput analysis required for batch release and stability monitoring. This dual approach leverages the strengths of both technologies, ensuring the highest level of scientific integrity and data quality.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • LCGC. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • RSC Publishing. (2022, February 2). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Retrieved from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • Anthias Consulting. (2016, January 19). Strategies for GC-MS Method Development [Video]. YouTube. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank, 2003(3), M341. Retrieved from [Link]

  • NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • MDPI. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). Retrieved from [Link]

  • Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • Preprints.org. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]

  • Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

Sources

Spectroscopic Journey to a Fused Thiophene: A Comparative Guide to Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, fused heterocyclic compounds are of paramount importance. The thieno[b]cyclopentane scaffold, in particular, is a recurring motif in pharmacologically active molecules. The synthesis of these structures is a multi-step process, and ensuring the identity and purity of each intermediate is critical for the success of the overall synthetic campaign. This guide provides an in-depth spectroscopic comparison of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and its key precursors, offering researchers a clear roadmap for reaction monitoring and product characterization. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the "why" behind the observed spectral changes at each synthetic stage.

The Synthetic Pathway: From Simple Thiophene to a Fused System

The construction of the target molecule, this compound, typically proceeds through a sequence involving the formation of a side chain on the thiophene ring, followed by an intramolecular cyclization and subsequent reduction. This guide will focus on the spectroscopic signatures of three key compounds in this pathway:

  • Precursor 1 (P1): Methyl 3-(thiophen-2-yl)propanoate

  • Precursor 2 (P2): 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one

  • Final Product (FP): this compound

The following diagram illustrates the synthetic transformation discussed in this guide.

Synthetic_Pathway P1 Precursor 1 (P1) Methyl 3-(thiophen-2-yl)propanoate P2 Precursor 2 (P2) 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one P1->P2 Intramolecular Cyclization FP Final Product (FP) This compound P2->FP Reduction & Esterification Characterization_Workflow cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis P1 Precursor 1 NMR NMR (¹H & ¹³C) P1->NMR FTIR FT-IR P1->FTIR MS Mass Spec. P1->MS P2 Precursor 2 P2->NMR P2->FTIR P2->MS FP Final Product FP->NMR FP->FTIR FP->MS Data Comparative Data Analysis NMR->Data FTIR->Data MS->Data

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of this compound and its precursors reveals a clear and logical progression of spectral changes that directly correlate with the chemical transformations occurring at each step of the synthesis. By carefully analyzing the shifts in NMR signals, the changes in carbonyl stretching frequencies in FT-IR, and the molecular ion and fragmentation patterns in mass spectrometry, researchers can confidently track the progress of their reactions and verify the structure and purity of their intermediates and final product. This guide serves as a valuable resource for scientists engaged in the synthesis of fused thiophene systems and other complex heterocyclic molecules.

References

  • Asiri, A. M. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(2), M524. [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-(thiophen-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank, 2003(3), M341. [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-methyl-4,5-dihydrocyclopenta[b]thiophen-6-one. Wiley-VCH. Retrieved from [Link]

A Comparative Performance Analysis of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic electronics, the quest for novel materials with enhanced performance and processability is paramount. This guide provides a comprehensive comparison of materials derived from methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate against established standards in the fields of organic solar cells (OSCs) and organic thin-film transistors (OTFTs). By examining key performance metrics and delving into the underlying scientific principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to evaluate the potential of this promising class of thiophene-based materials.

Introduction to Cyclopenta[b]thiophene Derivatives

The this compound scaffold presents a versatile building block for the synthesis of advanced organic semiconducting materials. The fused ring structure imparts a degree of planarity and rigidity to the molecular backbone, which is crucial for facilitating intermolecular π-π stacking and efficient charge transport. Furthermore, the carboxylate group offers a reactive handle for further chemical modifications, enabling the fine-tuning of electronic properties and solubility. These characteristics make its derivatives attractive candidates for use as electron-donor materials in OSCs and as the active channel material in OTFTs.

Performance in Organic Solar Cells: A Comparative Overview

In the realm of organic photovoltaics, the power conversion efficiency (PCE) is the ultimate benchmark of a material's efficacy. This is determined by three key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). Here, we compare the performance of a representative copolymer based on a cyclopenta[b]thiophene derivative with the well-established standard polymer, poly(3-hexylthiophene) (P3HT).

While direct comparative data for polymers derived specifically from this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar copolymers. For instance, copolymers incorporating cyclopentadithiophene (CPDT), a closely related building block, have been extensively investigated.

Table 1: Comparative Photovoltaic Performance of Cyclopentadithiophene-based Copolymers vs. P3HT Standard

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P(CPDT-BT)PC61BM~2.50.785.460[1][2]
P3HTPC61BM3.6 - 6.60.639.568[3]

Analysis of Performance:

Copolymers based on cyclopentadithiophene and benzothiadiazole (BT) derivatives have demonstrated promising photovoltaic properties. The copolymer of CPDT and benzooxadiazole (BO), for instance, achieved a power conversion efficiency of approximately 2.5%, with a notable open-circuit voltage of 0.78 V.[1][2] This higher Voc, when compared to the standard P3HT:PC61BM system, can be attributed to a lower highest occupied molecular orbital (HOMO) energy level of the CPDT-based copolymer, which creates a larger energy difference with the lowest unoccupied molecular orbital (LUMO) of the fullerene acceptor.

However, the short-circuit current density and fill factor of this particular CPDT-based copolymer are lower than those typically observed for optimized P3HT devices.[3] This suggests that while the cyclopenta[b]thiophene moiety can be beneficial for achieving high voltages, further molecular engineering is required to enhance charge transport and optimize the morphology of the active layer to improve current extraction and minimize recombination losses.

It is important to note that the performance of organic solar cells is highly dependent on the choice of acceptor material, processing conditions, and device architecture. Theoretical studies on copolymers incorporating cyclopentadithiophene and benzothiadiazole derivatives suggest that power conversion efficiencies as high as 9.5% could be achievable with fullerene acceptors like[4]PCBM through careful design and optimization.

Performance in Organic Thin-Film Transistors: A Comparative Overview

In organic thin-film transistors, the key figures of merit are the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). These parameters dictate the switching speed, power consumption, and operating voltage of the transistor. Pentacene is a widely used benchmark p-type organic semiconductor for OTFTs due to its high hole mobility.

Table 2: Comparative Performance of Thiophene-Based Materials in Organic Thin-Film Transistors

Semiconductor MaterialDevice ConfigurationMobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Reference
Hybrid Acene-ThiopheneTop-Contact0.1 - 0.5> 10^5[5]
PentaceneTop-Contact, Bottom-Gate0.004 - 0.3~10^5 - 10^6[6][7]

Analysis of Performance:

Thiophene-based materials have demonstrated significant potential in OTFTs. For instance, hybrid molecules combining acene and thiophene units have exhibited hole mobilities as high as 0.5 cm²/Vs with excellent on/off ratios.[5] This level of performance is comparable to that of pentacene-based devices fabricated under similar conditions.[7] The rigid and planar nature of fused thiophene systems, including cyclopenta[b]thiophene derivatives, is conducive to the formation of well-ordered thin films, which is a prerequisite for efficient charge transport.

The key advantage of many thiophene-based materials over pentacene lies in their potential for solution processing and greater air stability. The solubility can be tuned by introducing appropriate side chains, allowing for the fabrication of devices using cost-effective printing techniques. Furthermore, the inherent electronic structure of some thiophene derivatives can lead to improved stability in ambient conditions compared to pentacene.

Experimental Methodologies

To ensure a fair and objective comparison, it is crucial to adhere to standardized experimental protocols for device fabrication and characterization.

Organic Solar Cell Fabrication and Characterization

A typical workflow for the fabrication and characterization of a bulk heterojunction organic solar cell is outlined below.

OPV_Workflow cluster_prep Substrate Preparation cluster_active Active Layer Deposition cluster_electrode Electrode Deposition & Encapsulation cluster_char Device Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) PEDOT_PSS_Deposition PEDOT:PSS Spin Coating (~30-40 nm) ITO_Cleaning->PEDOT_PSS_Deposition Annealing1 Annealing (e.g., 150°C for 10 min) PEDOT_PSS_Deposition->Annealing1 Solution_Prep Donor:Acceptor Solution Preparation (e.g., P3HT:PCBM in Chlorobenzene) Spin_Coating Active Layer Spin Coating (~100-200 nm) Solution_Prep->Spin_Coating Annealing2 Solvent Annealing / Thermal Annealing (e.g., 130-160°C) Spin_Coating->Annealing2 Cathode_Dep Cathode Deposition via Thermal Evaporation (e.g., LiF/Al or Ca/Al) Encapsulation Device Encapsulation Cathode_Dep->Encapsulation JV_Measurement Current-Voltage (J-V) Measurement (under AM 1.5G illumination) EQE_Measurement External Quantum Efficiency (EQE) JV_Measurement->EQE_Measurement AFM_Analysis Morphology Analysis (AFM) JV_Measurement->AFM_Analysis

Workflow for Organic Solar Cell Fabrication and Characterization.

Detailed Protocol for P3HT:PCBM Active Layer Deposition:

  • Solution Preparation: Prepare a solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in a suitable solvent such as chlorobenzene or dichlorobenzene to a total concentration of around 20-25 mg/mL. Stir the solution overnight at an elevated temperature (e.g., 60°C) in a dark environment to ensure complete dissolution.[8]

  • Spin Coating: Filter the solution through a 0.2 µm PTFE filter. Spin-coat the active layer solution onto the PEDOT:PSS-coated ITO substrate. A typical spin-coating recipe involves a low-speed step (e.g., 500-900 rpm) for a few seconds to spread the solution, followed by a high-speed step (e.g., 1000-3000 rpm) to achieve the desired thickness.[3]

  • Annealing: Transfer the substrates to a hotplate inside a nitrogen-filled glovebox and anneal at a specific temperature (e.g., 130-160°C) for a defined duration (e.g., 5-15 minutes) to optimize the nanoscale morphology of the active layer.[8]

Organic Thin-Film Transistor Fabrication and Characterization

A common device architecture for OTFTs is the top-contact, bottom-gate structure. The fabrication and characterization workflow is as follows:

OTFT_Workflow cluster_prep Substrate and Dielectric Preparation cluster_active Semiconductor Deposition cluster_electrode Electrode Deposition cluster_char Device Characterization Substrate_Cleaning Substrate Cleaning (e.g., p++ Si wafer with SiO2) Dielectric_Treatment Dielectric Surface Treatment (e.g., HMDS or OTS) Substrate_Cleaning->Dielectric_Treatment Semiconductor_Deposition Organic Semiconductor Deposition (Vacuum Evaporation or Solution Coating) Dielectric_Treatment->Semiconductor_Deposition Electrode_Patterning Source/Drain Electrode Deposition (Thermal Evaporation through Shadow Mask) Semiconductor_Deposition->Electrode_Patterning Transfer_Characteristics Transfer Characteristics Measurement (Ids vs. Vgs) Electrode_Patterning->Transfer_Characteristics Output_Characteristics Output Characteristics Measurement (Ids vs. Vds) Transfer_Characteristics->Output_Characteristics

Workflow for Top-Contact, Bottom-Gate OTFT Fabrication.

Detailed Protocol for Top-Contact Pentacene OTFT Fabrication:

  • Substrate and Gate Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is commonly used as the substrate and bottom-gate dielectric, respectively.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the ordering of the subsequently deposited organic semiconductor.

  • Pentacene Deposition: The pentacene active layer (typically 30-60 nm) is deposited by thermal evaporation in a high-vacuum chamber. The substrate temperature during deposition is a critical parameter that influences the film morphology and device performance.[6]

  • Source and Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the pentacene layer through a shadow mask by thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.[7]

Conclusion and Future Outlook

Materials derived from this compound represent a promising avenue for the development of next-generation organic electronic devices. The inherent properties of the cyclopenta[b]thiophene core, such as rigidity and planarity, are advantageous for achieving high charge carrier mobility. The ability to functionalize the molecule allows for the tuning of energy levels and solubility, which is crucial for optimizing performance in both organic solar cells and thin-film transistors.

While direct comparative data against industry standards for this specific building block is still emerging, the performance of structurally related copolymers indicates significant potential. For organic solar cells, the focus should be on designing copolymers that maintain a low HOMO level for high Voc while simultaneously promoting favorable morphology for high Jsc and FF. In the context of organic thin-film transistors, derivatives of this compound could offer a compelling combination of good charge transport characteristics and enhanced solution processability and stability compared to current standards.

Further research dedicated to the synthesis and characterization of polymers and small molecules based on this specific thiophene derivative is essential to fully elucidate their performance capabilities and pave the way for their integration into future electronic applications.

References

  • Submolecular Resolution Imaging of P3HT:PCBM Nanostructured Films by Atomic Force Microscopy: Implications for Organic Solar Cells.
  • Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell. MDPI, 2021.
  • Performance of Thiophene-Based Polymers in Organic Solar Cells: A Compar
  • Elevated Photovoltaic Performance in Medium Bandgap Copolymers Composed of Indacenodi-thieno[3,2-b]thiophene and Benzothiadiazole Subunits by Modul
  • Optoelectronic properties of cyclopentadithiophene-based donor–acceptor copolymers as donors in bulk heterojunction organic solar cells: A theoretical study. Journal of Physics and Chemistry of Solids, 2020.
  • Top-gate bottom-contact organic transistor.
  • Fundamental Study on the Effect of Spray Parameters on Characteristics of P3HT:PCBM Active Layers Made by Spray Co
  • Basic fabrication steps for the bottom gate top contact OTFT.
  • Fabrication of top-contact pentacene-based organic thin-film transistors with short channels using two-step SU8/poly(vinyl alcohol) lift-off photolithography process.
  • Fabricating P3HT:PCBM pseudobulk heterojunction solar cells through sequential spin-co
  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PMC, 2021.
  • Fabrication and characterization of a pentacene thin film transistor with a polymer insulator as a g
  • Method for Measurement of Source Resistance of Top-Contact Pentacene Organic Thin-Film Transistors. IEEE Xplore, 2025.
  • Investigation of Poly(Cyclopentadithiophenes) as Electron Donor Materials for Organic Solar Cells.
  • p-Channel organic semiconductors based on hybrid acene-thiophene molecules for thin-film transistor applic
  • High-performance, solution-processed, and thermally stable organic thin-film transistors based on C10-DNTT. Elsevier, 2013.
  • Copolymers of cyclopentadithiophene and electrondeficient aromatic units designed for photovoltaic applications. Eindhoven University of Technology Research Portal, 2009.
  • Synthesis and photovoltaic performances of conjugated copolymers with 4,7-dithien-5-yl-2,1,3-benzothiadiazole and di(p-tolyl)phenylamine side groups.
  • Copolymers of cyclopentadithiophene and electron-deficient aromatic units designed for photovoltaic applic

Sources

A Comparative Guide to the Experimental Cross-Validation of Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, a heterocyclic compound of interest, against relevant chemical analogs. By cross-validating experimental data, we aim to offer a comprehensive understanding of its synthetic accessibility, physicochemical properties, and potential biological significance. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible framework for your research endeavors.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its fused derivatives are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compact, electron-rich nature of the thiophene ring allows for diverse interactions with biological targets. The fusion of a cyclopentane ring to the thiophene core, as in the case of this compound, introduces a three-dimensional element that can significantly influence its binding affinity and pharmacokinetic profile. This guide will explore the experimental nuances of this specific molecule in comparison to its close structural relatives: the well-documented Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and the simpler, non-fused Methyl 2-thienylacetate .

Comparative Synthesis of Thiophene Derivatives

The synthetic route to a target molecule is a critical factor in its feasibility for research and development. Here, we compare established methods for the synthesis of cyclopenta[b]thiophene and related structures.

The Gewald Reaction: A Versatile Approach

A cornerstone in the synthesis of 2-aminothiophenes is the Gewald reaction, a multi-component condensation that offers an efficient route to highly functionalized thiophene rings.

Experimental Protocol: Synthesis of Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate via Gewald Reaction [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (8.49 g, 0.1 mol), methyl cyanoacetate (10.0 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in methanol (20 ml).

  • Base Addition: To this stirred mixture, add morpholine (10 ml) dropwise over a period of 30 minutes at 35 °C. The use of a mild base like morpholine is crucial to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.

  • Reaction Progression: Heat the reaction mixture to 45 °C and maintain stirring for 3 hours. The elevated temperature facilitates the subsequent Michael addition of sulfur and the final cyclization and tautomerization to form the stable thiophene ring.

  • Isolation and Purification: Allow the mixture to cool to room temperature. The product will precipitate out of the solution. Filter the solid and wash it with cold ethanol (2 x 30 ml) to remove any unreacted starting materials and soluble impurities.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

Rationale and Comparison: The Gewald reaction is highly advantageous due to its operational simplicity and the ready availability of the starting materials. For the synthesis of the title compound, this compound, a modification of this approach would be necessary, likely starting from a different set of precursors to achieve the desired substitution pattern. The absence of the 2-amino group in the target compound suggests a different synthetic strategy might be more direct.

Esterification of a Carboxylic Acid Precursor

A common and straightforward method for obtaining the methyl ester is through the esterification of the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid (9.4 g, 0.051 mol) and a catalytic amount of para-toluenesulfonic acid monohydrate (0.4 g) in methanol (400 cc).

  • Reaction Conditions: Stir the solution at ambient temperature for 20 hours. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess methanol. Redissolve the residue in ethyl acetate.

  • Purification: Wash the ethyl acetate solution with an aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with water. Dry the organic layer over sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure and distill the residue to obtain the pure methyl ester.

Applicability to the Target Compound: This esterification protocol is directly applicable to the synthesis of this compound from its carboxylic acid precursor, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid[4][5].

Synthesis_Comparison cluster_gewald Gewald Reaction cluster_esterification Esterification Start_G Cyclopentanone + Methyl Cyanoacetate + Sulfur Base Morpholine Start_G->Base Catalysis Product_G Methyl 2-amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate Base->Product_G Condensation & Cyclization Start_E 5,6-dihydro-4H-cyclopenta[b]thiophene- 2-carboxylic acid + Methanol Catalyst_E p-Toluenesulfonic acid Start_E->Catalyst_E Catalysis Product_E Methyl 5,6-dihydro-4H- cyclopenta[b]thiophene-2-carboxylate Catalyst_E->Product_E Ester Formation

Caption: Comparative overview of synthetic pathways.

Spectroscopic and Analytical Cross-Validation

The structural elucidation of a novel compound relies on a suite of spectroscopic techniques. Below is a comparative analysis of the expected and reported data for our compounds of interest.

Spectroscopic Data Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [1][2]This compound (Expected) Methyl 2-thienylacetate
Formula C₉H₁₁NO₂SC₉H₁₀O₂S[6]C₇H₈O₂S[7]
Molecular Weight 197.25182.24[6]156.20[7]
¹H NMR (CDCl₃, 400 MHz) δ 2.31 (m, 2H), 2.71 (t, 2H), 2.80 (t, 2H), 3.78 (s, 3H), 5.87 (bs, 2H)δ ~2.4 (m, 2H), ~2.8 (t, 2H), ~2.9 (t, 2H), ~3.8 (s, 3H), ~7.0-7.5 (m, 1H)δ 3.72 (s, 3H), 3.89 (s, 2H), 6.96 (dd, 1H), 7.03 (d, 1H), 7.27 (d, 1H)
¹³C NMR (CDCl₃) δ 26.12, 27.82, 29.66, 49.56, 99.66, 119.16, 141.01, 164.98, 166.99Expected signals for cyclopentane carbons, ester carbonyl, thiophene carbons, and methyl ester carbon.δ 34.2, 52.3, 125.4, 127.1, 128.6, 135.1, 171.2
IR (KBr, cm⁻¹) 3410, 3293 (N-H), 1652 (C=O)Expected ~1720 (C=O, ester), ~2950 (C-H, aliphatic)~1740 (C=O, ester), ~3100 (C-H, aromatic)
Mass Spec (m/z) 197 (M+)Expected 182 (M+)156 (M+)

Interpretation and Causality:

  • ¹H NMR: The proton NMR of the 2-amino analog shows characteristic triplets for the methylene groups of the cyclopentane ring and a broad singlet for the amino protons[1][2]. For the title compound, we would expect a similar pattern for the cyclopentane protons, but the absence of the amino protons and the presence of a singlet or multiplet in the aromatic region for the thiophene proton. The simpler spectrum of methyl 2-thienylacetate reflects its non-fused structure.

  • ¹³C NMR: The carbon NMR provides a clear fingerprint of the carbon skeleton. The number of signals and their chemical shifts are indicative of the molecular symmetry and the electronic environment of each carbon atom.

  • IR Spectroscopy: The infrared spectrum is particularly useful for identifying key functional groups. The strong carbonyl stretch of the ester group is a prominent feature in all three compounds. The 2-amino analog also displays characteristic N-H stretches[1][2].

  • Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound.

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Thiophene Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Bio_Assay Biological Activity Screening Purification->Bio_Assay NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR

Caption: General workflow for experimental validation.

Comparative Biological Evaluation

While specific biological data for this compound is not extensively published, we can infer its potential activity based on studies of related compounds. Thiophene derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory effects[8][9].

Antimicrobial Activity

Experimental Protocol: Agar Well Diffusion Assay [10][11]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Comparative Insights: Derivatives of 2-aminothiophenes have demonstrated notable antibacterial and antifungal activities. The nature and position of substituents on the thiophene ring play a crucial role in determining the potency and spectrum of activity. It is plausible that this compound will also exhibit some degree of antimicrobial activity, which can be cross-validated against the results obtained for its 2-amino analog and other thiophene-based compounds.

Anti-inflammatory Activity

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Rationale for Comparison: Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes. Thiophene-containing compounds have been reported as effective COX inhibitors[8]. By comparing the COX-2 inhibitory activity of this compound with that of known anti-inflammatory thiophene derivatives, we can assess its potential as a novel anti-inflammatory agent.

Conclusion and Future Directions

This guide has provided a comparative framework for the experimental cross-validation of this compound. While a complete, published experimental profile for this specific molecule is not yet available, by leveraging data from its close analogs and related thiophene derivatives, we can make informed predictions about its synthesis, physicochemical properties, and potential biological activities. The provided protocols offer a starting point for researchers to systematically investigate this compound and its derivatives.

Future research should focus on the synthesis and comprehensive characterization of this compound, followed by a thorough evaluation of its biological properties. Direct, head-to-head comparative studies with the analogs discussed in this guide will be invaluable in elucidating the structure-activity relationships of this promising class of heterocyclic compounds.

References

  • Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank, 2003(3), M341. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Molbase. (n.d.). 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Synthesis of methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Tala, S. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. [Link]

  • Yousif, E., et al. (2016). Antimicrobial metal-based thiophene derived compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 650-664. [Link]

  • Zaky, H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.